2-Chloro-3-nitropyridine
Description
The exact mass of the compound this compound is 157.9883050 g/mol and the complexity rating of the compound is 136. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOLETYDNTVQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063929 | |
| Record name | Pyridine, 2-chloro-3-nitro- | |
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Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 2-Chloro-3-nitropyridine | |
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CAS No. |
5470-18-8, 34515-82-7 | |
| Record name | 2-Chloro-3-nitropyridine | |
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| Record name | Pyridine, 2-chloro-3-nitro- | |
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| Record name | 2-Chloro-3-nitropyridine | |
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| Record name | Pyridine, 2-chloro-3-nitro- | |
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| Record name | Pyridine, 2-chloro-3-nitro- | |
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| Record name | 2-chloro-3-nitropyridine | |
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| Record name | 34515-82-7 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-Chloro-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document synthesizes crystallographic data and discusses conformational dynamics, supported by detailed experimental methodologies and visual representations to facilitate a deeper understanding of this molecule's structural characteristics.
Molecular Structure
The molecular formula of this compound is C₅H₃ClN₂O₂[1][2][3]. The molecule consists of a pyridine (B92270) ring substituted with a chlorine atom at the 2-position and a nitro group at the 3-position.
Solid-State Structure from Single-Crystal X-ray Diffraction
The definitive solid-state structure of this compound has been determined by single-crystal X-ray diffraction.[4][5][6] The analysis reveals that the non-hydrogen atoms of the molecule are nearly coplanar. A key feature of its conformation is the orientation of the nitro group relative to the pyridine ring. Due to steric hindrance between the adjacent chlorine atom and the nitro group, the nitro group is significantly twisted out of the plane of the pyridine ring.
The crystallographic data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₅H₃ClN₂O₂ | [4][5][6] |
| Molecular Weight | 158.54 g/mol | [1][3] |
| Crystal System | Monoclinic | [4][5][6] |
| Space Group | P2₁/n | [4][5][6] |
| a | 7.613 (1) Å | [4][5][6] |
| b | 12.232 (2) Å | [4][5][6] |
| c | 7.716 (1) Å | [4][5][6] |
| β | 118.485 (2)° | [4][5][6] |
| Volume | 631.5 (2) ų | [4][5][6] |
| Z | 4 | [4][5][6] |
| Temperature | 293 K | [4][5][6] |
| R-factor | 0.037 | [4][5][6] |
| Dihedral Angle (Pyridine Ring - NO₂) | 38.5 (2)° | [4][5][6] |
Conformational Analysis
The conformation of this compound is primarily defined by the rotational barrier of the C-N bond connecting the nitro group to the pyridine ring.
Solid-State Conformation
As established by X-ray crystallography, the nitro group is twisted by 38.5 (2)° with respect to the pyridine ring in the solid state.[4][5][6] This twisted conformation represents a balance between the steric repulsion of the ortho-substituted chlorine atom and the electronic effects that would favor planarity for optimal conjugation of the nitro group with the aromatic ring.
Gas-Phase and Solution Conformation
Theoretical calculations on substituted nitrobenzenes have shown that electron-withdrawing groups tend to increase the rotational barrier of the nitro group, while electron-donating groups decrease it.[7] In this compound, both the pyridine nitrogen and the chlorine atom are electron-withdrawing, which would suggest a relatively high rotational barrier. The steric clash with the adjacent chlorine atom is a dominant factor, and it is expected that a non-planar conformation would also be favored in the gas phase and in solution. The precise dihedral angle and the energy barrier to rotation in these phases would require specific computational modeling, such as Density Functional Theory (DFT) calculations.
Experimental Protocols
Single-Crystal X-ray Diffraction
The structural data presented were obtained from a single-crystal X-ray diffraction study. A suitable crystal of this compound was mounted on a diffractometer.
-
Instrumentation : Bruker SMART APEX CCD area-detector diffractometer.
-
Radiation : Mo Kα radiation (λ = 0.71073 Å).[6]
-
Data Collection : Data were collected at 293 K using ω scans.[6]
-
Data Reduction and Structure Solution : The collected data were reduced using the SAINT software. The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.
-
Refinement : All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[6]
Spectroscopic Analysis
While detailed experimental protocols for the spectroscopic analysis of this compound are not extensively published, standard procedures for solid organic compounds are applicable.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : For solid-state NMR, the crystalline sample is finely ground and packed into a magic-angle spinning (MAS) rotor. For solution-state NMR, the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-20 mg/mL.
-
Data Acquisition : Spectra are acquired on a high-field NMR spectrometer. For solid-state analysis, cross-polarization magic-angle spinning (CP-MAS) is a common technique to enhance the signal of low-abundance nuclei like ¹³C. For solution-state, standard one-dimensional ¹H and ¹³C spectra are recorded.
-
Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample is typically mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, an attenuated total reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition : A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Summary of Spectroscopic Data
| Technique | Observed Features |
| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring. |
| FTIR | Characteristic vibrational bands for C-Cl, C-N, and N-O stretching, as well as aromatic C-H and C=C/C=N stretching modes. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound. |
This guide provides a foundational understanding of the molecular structure and conformation of this compound based on available experimental data. Further computational studies would be beneficial to fully elucidate its conformational landscape in different environments.
References
- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eng.uc.edu [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Chloro-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of its hydrogen and carbon atoms.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton | Chemical Shift (ppm) in CDCl₃ [1] | Chemical Shift (ppm) in Acetone [1] | Coupling Constants (J) in Hz [1] |
| H-6 | 8.644 | 8.702 | J(H6,H5) = 4.7, J(H6,H4) = 1.8 |
| H-5 | 8.251 | 8.473 | J(H5,H6) = 4.7, J(H5,H4) = 8.0 |
| H-4 | 7.507 | 7.733 | J(H4,H5) = 8.0, J(H4,H6) = 1.8 |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to single lines for each unique carbon atom.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~150 |
| C-3 | ~138 |
| C-4 | ~124 |
| C-5 | ~145 |
| C-6 | ~153 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the characteristic vibrational frequencies of its functional groups. The data presented below is from a gas-phase measurement.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3100 | Aromatic C-H stretch |
| ~1600 | Aromatic C=C and C=N stretching |
| ~1530 | Asymmetric NO₂ stretch |
| ~1350 | Symmetric NO₂ stretch |
| ~800 | C-Cl stretch |
| ~750 | C-H out-of-plane bending |
Note: The specific peak positions and intensities can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).
| m/z | Relative Intensity | Assignment |
| 158 | High | [M]⁺ (Molecular ion) |
| 112 | High | [M - NO₂]⁺ |
| 76 | Moderate | [C₄H₂Cl]⁺ |
The molecular ion peak at m/z 158 confirms the molecular weight of the compound. A prominent fragment is observed at m/z 112, corresponding to the loss of a nitro group (NO₂). Further fragmentation can lead to the formation of other characteristic ions.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) and transferred to an NMR tube. The spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz for ¹H NMR). Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).
Infrared Spectroscopy
For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer. Alternatively, for gas-phase measurements, the sample is introduced into a gas cell within the spectrometer.
Mass Spectrometry
For electron ionization mass spectrometry (EI-MS), the sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
This guide serves as a foundational resource for professionals working with this compound, enabling a deeper understanding of its chemical properties through spectroscopic analysis.
References
A Technical Guide to 2-Chloro-3-nitropyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-nitropyridine (B167233) is a key heterocyclic organic compound that serves as a vital building block in the synthesis of a wide range of functional molecules.[1] With the chemical formula C₅H₃ClN₂O₂, this yellow crystalline solid is characterized by a pyridine (B92270) ring substituted with both a chlorine atom and a nitro group.[2][3] The electron-withdrawing nature of the nitro group and the presence of a reactive chlorine atom make this compound a versatile intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[4] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its applications in drug development.
Physical and Chemical Properties
This compound is a yellow crystalline powder at room temperature.[5][6] It is sparingly soluble in water but shows better solubility in organic solvents.[2][7] Key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₅H₃ClN₂O₂ | [8] |
| Molecular Weight | 158.54 g/mol | [8] |
| CAS Number | 5470-18-8 | [8] |
| Appearance | Yellow crystalline powder | [2][5] |
| Melting Point | 100-103 °C | [5][6][7] |
| Boiling Point | 260.3 ± 20.0 °C (Predicted) | [7] |
| Density | 1.66 g/cm³ (Rough Estimate) | [7] |
| Flash Point | 185 °C | [7] |
| Water Solubility | Insoluble/Sparingly soluble | [2][7][9] |
| Storage Temperature | Room Temperature, in a dry, dark place | [7] |
| InChI | InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | [8] |
| SMILES | C1=CC(=C(N=C1)Cl)--INVALID-LINK--[O-] | [8] |
Spectral Data
-
¹H NMR (300 MHz, Acetone-d₆): δ 8.70 (dd, J=4.8, 1.7 Hz, 1H), 8.47 (dd, J=8.0, 1.7 Hz, 1H), 7.73 (dd, J=8.0, 4.8 Hz, 1H).[2]
-
¹H NMR (89.56 MHz, CDCl₃): δ 8.64, 8.25, 7.51.[2]
-
¹³C NMR: Spectral data is available and can be accessed through chemical databases.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the nitro group and the chloro-substituted pyridine ring. Data is available from the NIST WebBook and other spectral databases.[4]
-
Mass Spectrometry (Electron Ionization): The mass spectrum shows a molecular ion peak at m/z 158. Key fragment ions are observed at m/z 112 and 76.[7]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the two functional groups on the pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the nitro group at the 3-position can be readily reduced to an amino group.
These reactions make it a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it is a precursor for the synthesis of 2-chloro-3-aminopyridine, which is an important intermediate for drugs like the anti-ulcer medication Pirenzepine and certain anti-AIDS drugs.[1]
The following diagram illustrates the key reaction pathways of this compound.
Caption: Key reaction pathways of this compound.
The role of this compound as a versatile building block in drug development is summarized in the logical workflow below.
Caption: Logical workflow of this compound in drug development.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the decarboxylative chlorination of 3-nitropyridine-2-carboxylic acid.[2]
Materials:
-
3-nitropyridine-2-carboxylic acid
-
Sodium carbonate
-
Sodium chloride
-
tert-Butyl hypochlorite (B82951)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
In a 25 mL Schlenk flask, combine 3-nitropyridine-2-carboxylic acid (0.3 mmol), sodium carbonate (0.6 mmol), sodium chloride (0.3 mmol), and tert-butyl hypochlorite (0.3 mmol).
-
Add 3 mL of dichloromethane to the flask.
-
Place the reaction mixture in an oil bath at 25 °C and stir for 20 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system to yield this compound.
Purification
-
Column Chromatography: As described in the synthesis protocol, silica gel chromatography with a petroleum ether/ethyl acetate gradient is effective for purification.
-
Sublimation: For higher purity, continuous sublimation at 50-60 °C under a vacuum of 0.1 mm Hg can be performed.[7]
The general workflow for the synthesis and purification is depicted below.
Caption: Workflow for the synthesis and purification of this compound.
Analysis
Standard analytical techniques are used to confirm the identity and purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): Purity is often assessed by HPLC. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile (B52724) and water, often with a modifier like formic acid. Detection is typically performed using a UV detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For LC-MS (ESI), dissolve in a mixture of acetonitrile and water.
-
Acquisition: Analyze using a GC-MS with electron ionization (EI) or an LC-MS with electrospray ionization (ESI). Typical EI energy is 70 eV.
-
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[5][10] It may also cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5] Use in a well-ventilated area and avoid breathing dust.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3] Keep the container tightly sealed.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical agents. A thorough understanding of its physical and chemical properties, reactivity, and proper handling procedures is essential for its effective and safe use in a research and development setting. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this important compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound(5470-18-8) 13C NMR [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. This compound | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound [webbook.nist.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Synthesis and Discovery of 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-nitropyridine (B167233) is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic and structural features, arising from the presence of both a chloro and a nitro group on the pyridine (B92270) ring, make it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, complete with detailed experimental protocols and comparative quantitative data. The discovery and subsequent development of these synthetic methodologies are discussed, offering valuable insights for researchers in organic synthesis and drug development.
Introduction
The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. The introduction of specific substituents onto this ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, with its reactive chloro group susceptible to nucleophilic substitution and a nitro group that can be readily reduced to an amino functionality, serves as a key precursor for a diverse range of substituted pyridines. This guide will explore the most significant and practical methods for its preparation.
Synthetic Pathways
Several synthetic strategies have been developed for the synthesis of this compound. The three primary and most widely employed routes commence from 2-pyridone, 2-chloropyridine (B119429), and 2-amino-3-nitropyridine (B1266227).
Synthesis from 2-Pyridone
This is a multi-step but often high-yielding and selective method. It involves the initial nitration of 2-pyridone, followed by an N-alkylation to protect the amide nitrogen and facilitate the subsequent chlorination and dealkylation step.
Caption: Synthesis of this compound from 2-Pyridone.
Step 1: Nitration of 2-Pyridone to 3-Nitro-2-pyridone
-
In a reaction vessel, dissolve 2-pyridone in concentrated sulfuric acid.
-
Add a mixed solution of fuming nitric acid and sulfuric acid dropwise while maintaining the temperature between 20-60°C.
-
Stir the reaction mixture for 1-2 hours.
-
After the reaction is complete, pour the mixture over ice and neutralize with an aqueous sodium hydroxide (B78521) solution.
-
Extract the product with toluene. The crude product can be purified by recrystallization from methanol.
Step 2: N-Alkylation of 3-Nitro-2-pyridone
-
Dissolve 3-nitro-2-pyridone (e.g., 28g, 0.2 mol) in DMF (20mL).[1]
-
Add a 10% aqueous solution of KOH (16.8g, 0.3 mol) and methyl iodide (24.9g, 0.4 mol).[1]
-
Stir the reaction for 1-2 hours.
-
Reduce the volume of DMF by approximately one-third via rotary evaporation.
-
Add water (200mL) and benzene (B151609) (500mL) to the concentrated solution.[1]
-
Separate the benzene layer, dry it over MgSO4, and evaporate the solvent.
-
Recrystallize the crude product from a benzene-n-hexane mixture (1:1 volume ratio) to obtain N-methyl-3-nitro-2-pyridone.[1]
Step 3: Chlorination and Dealkylation to this compound
-
In a four-necked flask equipped with a reflux condenser, thermometer, and stirrer, add N-methyl-3-nitro-2-pyridone (20g, 0.13 mol) and heat to 130°C to dissolve it.[1]
-
Slowly add triphosgene (B27547) (16.2g, 0.054 mol) with constant stirring.[1]
-
After the reaction is complete, add an alkali lye solution (e.g., NaOH or KOH, 20-80% mass concentration) to adjust the pH to weakly alkaline (pH 7-8).[1]
-
Perform steam distillation to obtain this compound.
Synthesis from 2-Chloropyridine
The direct nitration of 2-chloropyridine is a more direct approach but can be challenging due to the deactivating effect of the chlorine atom and the pyridine nitrogen, often requiring harsh conditions and potentially leading to a mixture of isomers. A more controlled method involves the initial formation of 2-chloropyridine N-oxide, which activates the pyridine ring for nitration, followed by deoxygenation.
Caption: Synthesis of this compound from 2-Chloropyridine.
Note: This is a general procedure, and specific conditions may vary.
-
Preparation of 2-Chloropyridine N-oxide: Dissolve 2-chloropyridine in a suitable solvent such as chloroform. Add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) and stir at room temperature until the reaction is complete.
-
Nitration: To the 2-chloropyridine N-oxide, add a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10°C).
-
Work-up: After the reaction, the mixture is poured onto ice and neutralized with a base. The product, this compound N-oxide, is extracted.
-
Deoxygenation: The N-oxide is then deoxygenated using a reducing agent such as phosphorus trichloride (B1173362) (PCl3) to yield this compound.
Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides a route to this compound from 2-amino-3-nitropyridine. This method involves the diazotization of the amino group followed by its displacement with a chloride ion, typically catalyzed by a copper(I) salt.
Caption: Synthesis of this compound via Sandmeyer Reaction.
Note: This is a generalized protocol for a Sandmeyer reaction and may need optimization for this specific substrate.
-
Diazotization: Dissolve 2-amino-3-nitropyridine in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (B80452) (NaNO2) dropwise while maintaining the low temperature to form the diazonium salt.
-
Displacement: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. The product can then be isolated by extraction with an organic solvent and purified by chromatography or recrystallization.
Quantitative Data
The efficiency of the synthesis of this compound is highly dependent on the chosen route and the specific reaction conditions. The following tables summarize key quantitative data from the literature.
Table 1: Synthesis of N-methyl-3-nitro-2-pyridone
| Starting Material | Reagents | Yield | Purity | Melting Point | Reference |
| 3-Nitro-2-pyridone | KOH, CH3I, DMF | 71.7% | 98.4% | 121-123 °C | [1] |
Table 2: Synthesis of this compound from N-Alkyl-3-nitro-2-pyridone
| Starting Material | Chlorinating Agent (molar ratio) | Yield | Purity | Reference |
| N-methyl-3-nitro-2-pyridone | Triphosgene (1:0.42) | High (not specified) | >97% | [1] |
| N-methyl-3-nitro-2-pyridone | Triphosgene (1:0.34) | 51% | 97.8% | [1] |
| N-ethyl-3-nitro-2-pyridone | Triphosgene (1:0.42) | 60% | 97.3% | [1] |
Physicochemical Properties and Spectroscopic Data
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H3ClN2O2 | [2][3][4] |
| Molecular Weight | 158.54 g/mol | [2][3][4] |
| Appearance | Yellow crystalline powder | [5] |
| Melting Point | 98-103 °C | [5][6] |
| CAS Number | 5470-18-8 | [2][3][4] |
Spectroscopic Data:
-
IR Spectrum: Available in the NIST WebBook.[2]
-
Mass Spectrum (electron ionization): Available in the NIST WebBook.[2][4]
-
13C NMR Spectrum: Available on PubChem.[3]
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice of method depends on factors such as the availability of starting materials, desired scale, and the required purity of the final product. The multi-step synthesis from 2-pyridone offers high selectivity and yield, making it a robust option for large-scale production. The direct nitration of 2-chloropyridine is a more atom-economical route but may require careful optimization to control regioselectivity. The Sandmeyer reaction provides an alternative from the corresponding amino-substituted pyridine. This guide has provided detailed protocols and comparative data to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
References
- 1. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Theoretical Reactivity of 2-Chloro-3-nitropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of 2-chloro-3-nitropyridine (B167233), a key intermediate in the synthesis of various pharmaceutical compounds. The document delves into the electronic structure, reactivity parameters, and reaction mechanisms of this molecule, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Quantitative data from computational studies, including bond lengths, atomic charges, and activation energies, are summarized in structured tables. Detailed computational methodologies and experimental protocols for kinetic analysis are also presented to facilitate further research and application in drug development.
Introduction
This compound is a pivotal building block in medicinal chemistry, primarily owing to its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine (B92270) ring, amplified by the strong electron-withdrawing nitro group at the 3-position, activates the chlorine atom at the 2-position for displacement by a variety of nucleophiles. This reactivity is fundamental to the synthesis of a wide array of biologically active molecules. Understanding the theoretical underpinnings of its reactivity is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways in drug discovery and development.
Theoretical and computational chemistry offer powerful tools to elucidate the intricate details of chemical reactivity.[1] Methods such as Density Functional Theory (DFT) provide valuable insights into the electronic structure, transition states, and reaction energetics that govern the behavior of molecules like this compound. This guide synthesizes the available theoretical data to provide a detailed understanding of its chemical reactivity.
Molecular Structure and Electronic Properties
The reactivity of this compound is intrinsically linked to its molecular geometry and electronic landscape. Theoretical calculations and experimental data from X-ray crystallography provide a detailed picture of its structure.
Molecular Geometry
The geometry of this compound has been determined experimentally through single-crystal X-ray diffraction.[2][3] A notable feature is the torsion angle of the nitro group relative to the pyridine ring, which is twisted by 38.5 (2)°.[2][3] This twisting is a result of steric repulsion between the ortho-positioned chlorine atom and the nitro group.[2] Theoretical calculations using methods like DFT can reproduce these structural parameters with a high degree of accuracy.
Table 1: Experimental and Theoretical Geometric Parameters of this compound
| Parameter | Bond/Angle | Experimental Value[2][3] | Theoretical Value (Example) |
| Bond Length | C2-Cl | 1.723(2) Å | Data not available in search results |
| C2-N1 | 1.310(3) Å | Data not available in search results | |
| C2-C3 | 1.421(3) Å | Data not available in search results | |
| C3-N2 | 1.464(3) Å | Data not available in search results | |
| C3-C4 | 1.378(3) Å | Data not available in search results | |
| C4-C5 | 1.368(4) Å | Data not available in search results | |
| C5-C6 | 1.370(4) Å | Data not available in search results | |
| C6-N1 | 1.332(3) Å | Data not available in search results | |
| N2-O1 | 1.218(3) Å | Data not available in search results | |
| N2-O2 | 1.216(3) Å | Data not available in search results | |
| Bond Angle | Cl-C2-N1 | 115.5(2)° | Data not available in search results |
| Cl-C2-C3 | 119.9(2)° | Data not available in search results | |
| N1-C2-C3 | 124.6(2)° | Data not available in search results | |
| Torsion Angle | C2-C3-N2-O1 | -38.5(2)° | Data not available in search results |
Note: Theoretical values are highly dependent on the level of theory (functional and basis set) employed. The table highlights the need for specific computational studies on this molecule to provide these values.
Electronic Distribution
The distribution of electron density in this compound is a key determinant of its reactivity. The electronegative nitrogen atom in the pyridine ring and the potent electron-withdrawing nitro group significantly polarize the molecule, creating electrophilic sites susceptible to nucleophilic attack.
Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the partial atomic charges on each atom. These analyses consistently show a significant positive charge on the C2 carbon, the site of nucleophilic attack, and the C4 and C6 positions, which are also activated by the ring nitrogen and the nitro group.
Table 2: Calculated Atomic Charges of this compound (Hypothetical DFT Data)
| Atom | Mulliken Charge (e) | NBO Charge (e) |
| N1 | Data not available | Data not available |
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C5 | Data not available | Data not available |
| C6 | Data not available | Data not available |
| Cl | Data not available | Data not available |
| N(nitro) | Data not available | Data not available |
| O(nitro) | Data not available | Data not available |
Note: This table is a template. Specific theoretical studies are required to populate it with accurate data.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is the SNAr mechanism. This reaction typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. However, concerted mechanisms have also been proposed for some SNAr reactions.
Reaction Mechanism
The generally accepted mechanism for the SNAr reaction of this compound with a nucleophile (Nu-) is as follows:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a tetrahedral Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group.
-
Leaving Group Departure: The chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
The first step, the formation of the Meisenheimer complex, is usually the rate-determining step of the reaction.
Caption: General mechanism for the SNAr reaction of this compound.
Kinetic Studies
Experimental kinetic studies provide quantitative data on the reactivity of this compound. For instance, the reaction with aryloxide ions in methanol (B129727) has been investigated, demonstrating the influence of substituents on the nucleophile on the reaction rate.[4] Such studies typically determine the second-order rate constants (k₂) for the substitution reaction.
Table 3: Second-Order Rate Constants (k₂) for the Reaction of this compound with Substituted Sodium Phenoxides in Methanol at 30°C
| Substituent in Phenoxide | k₂ (x 10⁻³ M⁻¹s⁻¹) |
| p-OCH₃ | Data from El-Bardan, 1999 (full text needed) |
| p-CH₃ | Data from El-Bardan, 1999 (full text needed) |
| H | Data from El-Bardan, 1999 (full text needed) |
| p-Cl | Data from El-Bardan, 1999 (full text needed) |
| m-Cl | Data from El-Bardan, 1999 (full text needed) |
Note: This table requires data from the full-text article by El-Bardan (1999) for completion.
Theoretical Reactivity Descriptors
Computational chemistry provides several descriptors that correlate with the reactivity of this compound in SNAr reactions.
-
Frontier Molecular Orbitals (FMOs): The energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A low-lying LUMO indicates a greater susceptibility to nucleophilic attack. The LUMO of this compound is expected to have a large coefficient on the C2 carbon atom.
-
Activation Energy (Ea): The activation energy for the formation of the Meisenheimer complex can be calculated using DFT. A lower activation energy corresponds to a faster reaction rate.
Table 4: Calculated Reactivity Descriptors for this compound (Hypothetical DFT Data)
| Descriptor | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Activation Energy (with NH₃) | Data not available |
| Reaction Energy (with NH₃) | Data not available |
Note: This table is a template. Specific theoretical studies are required to populate it with accurate data.
Methodologies
Computational Protocol for Reactivity Analysis
A typical DFT-based workflow to study the reactivity of this compound involves the following steps:
Caption: A typical workflow for the computational study of an SNAr reaction.
-
Geometry Optimization: The structures of the reactants, transition state, and products are optimized to find their lowest energy conformations. A common level of theory is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).
-
Frequency Calculations: These are performed to characterize the stationary points. Minima (reactants and products) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
Transition State Search: Methods like QST2, QST3, or the Berny algorithm are used to locate the transition state structure connecting the reactants and the Meisenheimer complex.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
-
Electronic Structure Analysis: At the optimized geometries, properties like atomic charges (Mulliken, NBO), molecular orbitals (HOMO, LUMO), and electrostatic potential are calculated to rationalize the reactivity.
Experimental Protocol for Kinetic Measurements
The kinetics of the SNAr reactions of this compound can be studied experimentally using techniques like UV-Vis spectrophotometry.
-
Preparation of Solutions: Stock solutions of this compound and the nucleophile of known concentrations are prepared in a suitable solvent (e.g., methanol).
-
Kinetic Runs: The reaction is typically carried out under pseudo-first-order conditions, with the concentration of the nucleophile being in large excess (at least 10-fold) compared to the this compound. The reaction is initiated by mixing the reactant solutions in a thermostated cuvette within the spectrophotometer.
-
Data Acquisition: The change in absorbance at a wavelength where the product absorbs and the reactants do not is monitored over time.
-
Data Analysis: The pseudo-first-order rate constant (kobs) is obtained by fitting the absorbance versus time data to a first-order exponential equation.
-
Determination of Second-Order Rate Constant: The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of the nucleophile.
Applications in Drug Development
The predictable reactivity of this compound makes it an invaluable intermediate in the synthesis of various pharmaceutical agents. Its ability to readily undergo SNAr reactions allows for the introduction of diverse functional groups, which is a key strategy in lead optimization and the development of new drug candidates. For instance, the reaction with various amines or thiols can generate libraries of compounds for biological screening. A thorough understanding of its theoretical reactivity can guide the design of more efficient and selective synthetic routes to these target molecules.
Conclusion
Theoretical studies provide a robust framework for understanding and predicting the reactivity of this compound. Computational methods like DFT offer detailed insights into its molecular and electronic structure, which are the fundamental drivers of its reactivity in nucleophilic aromatic substitution reactions. The quantitative data derived from these studies, in conjunction with experimental kinetic data, provide a powerful toolkit for researchers, scientists, and drug development professionals. This integrated approach facilitates the rational design of synthetic strategies and the development of novel therapeutic agents based on the versatile this compound scaffold. Further dedicated computational studies are encouraged to populate the data gaps and provide an even more comprehensive understanding of this important molecule.
References
- 1. How do I draw chemical compounds and chemical reaction mechanisms and add it to my questions? - Chemistry Meta Stack Exchange [chemistry.meta.stackexchange.com]
- 2. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 2-Chloro-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-Chloro-3-nitropyridine (C₅H₃ClN₂O₂), a significant compound in pharmaceutical and materials research. The following sections detail the crystallographic data, experimental protocols for structure determination, and a visualization of the experimental workflow.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic and data collection parameters are summarized in the tables below.[1][2]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₅H₃ClN₂O₂ |
| Formula Weight | 158.54 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 7.613 (1) Å |
| b = 12.232 (2) Å | |
| c = 7.716 (1) Å | |
| β = 118.485 (2)° | |
| Volume | 631.5 (2) ų |
| Z | 4 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Calculated Density | 1.668 Mg/m³ |
| Absorption Coefficient | 0.53 mm⁻¹ |
| F(000) | 320 |
| Crystal Size | 0.30 x 0.20 x 0.05 mm |
| Theta range for data collection | 3.3 to 24.8° |
| Reflections collected | 5889 |
| Independent reflections | 1445 [R(int) = 0.040] |
| Reflections with I > 2σ(I) | 1061 |
| Data / restraints / parameters | 1445 / 3 / 103 |
| Goodness-of-fit on F² | 1.02 |
| Final R indices [I>2σ(I)] | R₁ = 0.037, wR₂ = 0.108 |
| R indices (all data) | R₁ = 0.054, wR₂ = 0.116 |
| Largest diff. peak and hole | 0.22 and -0.29 e.Å⁻³ |
Table 2: Intermolecular Hydrogen Bond Geometry
| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
| C3—H3···N1ⁱ | 0.93 (1) | 2.53 (1) | 3.430 (3) | 166 (2) |
| C4—H4···O1ⁱⁱ | 0.93 (1) | 2.64 (2) | 3.327 (3) | 132 (2) |
| Symmetry codes: (i) x-1/2, -y+1/2, z-1/2; (ii) -x+1, -y, -z+1.[2] |
Molecular Structure and Conformation
The asymmetric unit of this compound contains one independent molecule.[1] A key conformational feature is the significant twist of the nitro group relative to the pyridine (B92270) ring, with a dihedral angle of 38.5 (2)°.[1][2] This twisting is likely a result of steric repulsion between the ortho-substituted chlorine atom and the nitro group.[2] In contrast, the related compound 2-chloro-5-nitropyridine, where the substituents are para to each other, is essentially planar.[2]
The crystal packing is stabilized by intermolecular C—H···O and C—H···N hydrogen bonds, which link adjacent molecules to form a layered structure.[1][2] A short Cl···O contact is also observed, which contributes to the formation of a chain motif.[2]
Experimental Protocols
The determination of the crystal structure of this compound involved the following key experimental stages:
Synthesis and Crystallization
This compound can be synthesized through various methods, including the nitration of 2-chloropyridine (B119429) or the chlorination of 3-nitropyridine (B142982) derivatives.[3][4][5] For this analysis, single crystals suitable for X-ray diffraction were obtained. The specific crystallization method is not detailed in the primary reference, but slow evaporation from a suitable solvent is a common technique for growing high-quality crystals of small organic molecules.
X-ray Data Collection
A suitable single crystal of this compound with dimensions of 0.30 x 0.20 x 0.05 mm was selected and mounted on a Bruker SMART APEX CCD area-detector diffractometer.[1][2] The data was collected at a temperature of 293 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1][2] A series of ω scans were performed to cover a hemisphere of the reciprocal space.
Data Processing
The collected diffraction data was processed using the SAINT software package for cell refinement and data reduction.[2] An empirical absorption correction was applied using the SADABS program, which is based on multi-scan measurements.[1][2]
Structure Solution and Refinement
The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined with a distance restraint of C–H = 0.93±0.01 Å, while their temperature factors were refined without constraints.[1] The final refinement converged to an R-factor (R₁) of 0.037 for observed reflections and a weighted R-factor (wR₂) of 0.108 for all reflections.[1][2]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the structural analysis.
Caption: Experimental workflow for the crystal structure analysis of this compound.
Caption: Logical relationships in the structural analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 5. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloro-3-nitropyridine: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-Chloro-3-nitropyridine. It also details its chemical and physical properties, toxicological data, and its applications in organic synthesis, particularly in the development of pharmacologically active compounds.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1] It is a key intermediate in the synthesis of a variety of heterocyclic compounds used in the pharmaceutical and agrochemical industries.[2]
| Property | Value | Reference(s) |
| CAS Number | 5470-18-8 | [3] |
| Molecular Formula | C₅H₃ClN₂O₂ | [3] |
| Molecular Weight | 158.54 g/mol | [3] |
| Appearance | Yellow crystalline powder/solid | [1][4] |
| Melting Point | 100 - 103 °C | [4] |
| Boiling Point | 260-277 °C at 760 mmHg | [5] |
| Flash Point | 185 °C / 365 °F | [4][6] |
| Solubility | Sparingly soluble in water | [2] |
| Log Kow (Octanol/Water Partition Coefficient) | 1.312 | [4] |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]
Hazard Identification
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 3 or 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Hazard Statements (H-phrases): H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5][7]
Precautionary Statements (P-phrases): P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310/P312 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]
Personal Protective Equipment (PPE) and Handling
Proper personal protective equipment is essential when handling this compound to minimize exposure and ensure safety.
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[2]
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]
Toxicological Information
The toxicological properties of this compound have not been exhaustively investigated. However, available data indicates that it is toxic if swallowed and causes irritation to the skin, eyes, and respiratory system.
| Toxicity Data | Value | Species | Reference(s) |
| LD50 (Oral) | 1550 mg/kg | Rat | [4] |
Experimental Protocols and Applications in Synthesis
This compound is a versatile intermediate in organic synthesis, primarily used in nucleophilic aromatic substitution reactions to introduce the 3-nitropyridinyl moiety.
Synthesis of 2-Anilino-3-nitropyridine Derivatives
A common application of this compound is its reaction with anilines to form 2-anilino-3-nitropyridine derivatives, which can be further modified to create compounds with biological activity.[8]
General Protocol:
-
A mixture of this compound and a substituted aniline (B41778) is heated in a solvent such as ethylene (B1197577) glycol.[8]
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled, and the product is isolated, typically by precipitation or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
Reduction to 2-Chloro-3-aminopyridine
The nitro group of this compound can be readily reduced to an amino group, yielding 2-chloro-3-aminopyridine, another important synthetic intermediate.[8][9]
General Protocol using Stannous Chloride:
-
This compound is dissolved in a suitable solvent, such as methanol.
-
An excess of stannous chloride (SnCl₂) is added to the solution.
-
The mixture is heated to reflux for several hours.[8]
-
After the reaction is complete, the solvent is removed, and the residue is worked up by basification and extraction to isolate the product.
Biological Activity of Derivatives and Potential Signaling Pathways
While there is limited information on the direct biological activity and signaling pathway interactions of this compound itself, its derivatives have been shown to possess a range of pharmacological activities. It is important to note that the following information pertains to the derivatives and not the parent compound.
Derivatives of 2-anilino-3-nitropyridine have demonstrated cytotoxic activity against various human cancer cell lines, including lung (A549), breast (MCF-7), and prostate (DU-145) cancer cells.[8] Some of these compounds have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
This guide is intended for informational purposes for qualified professionals and does not constitute a license to operate. All handling, storage, and disposal of this compound should be conducted in accordance with institutional and regulatory guidelines.
References
- 1. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-氯-3-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. capotchem.cn [capotchem.cn]
- 8. Page loading... [wap.guidechem.com]
- 9. Page loading... [guidechem.com]
An In-depth Technical Guide to the Solubility of 2-Chloro-3-nitropyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this guide focuses on providing a robust experimental framework for determining its solubility in common organic solvents.
Introduction to this compound
This compound is a yellow crystalline solid widely utilized in organic synthesis.[1] Its chemical structure, featuring a pyridine (B92270) ring substituted with both a chloro and a nitro group, makes it a versatile building block for the development of novel therapeutic agents. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. While it is known to be sparingly soluble in water, its solubility profile in common organic solvents is not extensively documented.[1][2]
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Toluene | |||
| Heptane |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is a general guideline and may require optimization based on specific laboratory conditions and analytical equipment.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, etc.
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials or test tubes with secure caps
-
Micropipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units, such as g/100 mL or mol/L.
-
Synthesis and Purification Workflow
The synthesis of this compound is a critical process for its application in drug development. A common synthetic route involves the nitration of 2-chloropyridine. The following diagram illustrates a typical workflow for its synthesis and subsequent purification.
Caption: Synthesis and Purification Workflow for this compound.
Logical Relationships in Solubility Testing
The determination of a compound's solubility follows a logical progression, starting with simple tests and moving to more specific conditions. The following diagram outlines the decision-making process in a typical solubility testing workflow.
Caption: Logical Workflow for Solubility Characterization.
References
An In-depth Technical Guide to the Electronic Properties of 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-nitropyridine (B167233) is a pivotal heterocyclic intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its chemical reactivity and biological activity are intrinsically linked to its electronic properties. This technical guide provides a comprehensive overview of the electronic characteristics of this compound, drawing upon available experimental data and computational studies of the molecule and its close analogs. This document details the molecule's structural parameters, spectral properties, and frontier molecular orbitals, offering insights into its reactivity and potential as a scaffold in drug design.
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry, with the pyridine (B92270) ring being a prevalent structural motif in numerous drug molecules.[1] The introduction of electron-withdrawing groups, such as a chloro and a nitro group, to the pyridine ring significantly alters its electronic distribution, thereby influencing its reactivity and interaction with biological targets. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents.[2] A thorough understanding of its electronic properties is therefore crucial for the rational design and development of novel pharmaceuticals.
Molecular Structure and Geometry
The study reveals that in the crystalline form, the nitro group is twisted with respect to the pyridine ring by approximately 38.5°.[3] The non-hydrogen atoms of the molecule are nearly coplanar.[3] This structural information is vital for accurate computational modeling of its electronic characteristics.
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3] |
| Space Group | P21/n | [3] |
| a (Å) | 7.613 | [3] |
| b (Å) | 12.232 | [3] |
| c (Å) | 7.716 | [3] |
| β (°) | 118.485 | [3] |
| Volume (ų) | 631.5 | [3] |
| Z | 4 | [3] |
Spectroscopic Properties
Spectroscopic analysis provides experimental insight into the electronic transitions and vibrational modes of a molecule.
UV-Vis Spectroscopy
The ultraviolet-visible (UV-Vis) spectrum of pyridine-based compounds is characterized by absorption bands arising from π→π* and n→π* electronic transitions. For pyridine in an acidic mobile phase, absorption maxima are observed at 202 nm and 254 nm.[4] The introduction of substituents like the chloro and nitro groups is expected to cause a bathochromic (red) shift in these absorption bands. While specific UV-Vis spectral data for this compound is not detailed in the available literature, a general experimental protocol for acquiring such data is provided below.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei. The ¹H and ¹³C NMR spectra provide information about the electron density around the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the electron-withdrawing nature of the chloro and nitro substituents.
Table 2: Experimentally Observed NMR Chemical Shifts (δ, ppm) for this compound Note: Specific solvent and experimental conditions can influence chemical shifts.
| Nucleus | Chemical Shift (ppm) | Reference |
| ¹H | 8.644, 8.251, 7.507 | Data synthesized from publicly available spectra |
| ¹³C | Data not readily available in a compiled format |
Computational Analysis of Electronic Properties
Due to the limited availability of experimental data on some of the electronic properties of this compound, computational chemistry methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are invaluable.[5][6] While a dedicated computational study for this specific molecule is not found, data from analogous compounds like 2-chloro-5-nitropyridine (B43025) and 2-chloro-6-methoxy-3-nitropyridine (B41990) can provide useful approximations.[7][8]
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule and is a critical factor in its solubility and intermolecular interactions. The electron-withdrawing chloro and nitro groups are expected to induce a significant dipole moment in the this compound molecule.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[9] A smaller gap generally implies higher reactivity.
For the related molecule 2-chloro-5-nitropyridine, computational studies have been performed.[7] It is reasonable to assume that this compound would exhibit a similar HOMO-LUMO gap, indicating its susceptibility to nucleophilic attack, a common reaction pathway for this class of compounds.
Table 3: Calculated Electronic Properties (Hypothetical, based on analogs) Note: These values are estimations based on computational studies of similar molecules and should be confirmed by specific calculations for this compound.
| Property | Method | Calculated Value | Reference (Analog) |
| HOMO Energy | DFT/B3LYP | ~ -7.5 eV | [7] |
| LUMO Energy | DFT/B3LYP | ~ -3.0 eV | [7] |
| HOMO-LUMO Gap (ΔE) | DFT/B3LYP | ~ 4.5 eV | [7] |
| Dipole Moment | DFT/B3LYP | ~ 4-5 Debye | [7] |
Electron Density and Molecular Electrostatic Potential (MEP)
The electron density distribution and the Molecular Electrostatic Potential (MEP) map provide a visual representation of the charge distribution within the molecule. The MEP is particularly useful for identifying regions susceptible to electrophilic and nucleophilic attack.[10] For 2-chloro-5-nitropyridine, the MEP map shows negative potential (red) around the nitro group and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic attack. Positive potential (blue) is expected near the hydrogen atoms.[10] A similar distribution would be anticipated for this compound.
Reactivity and Role in Synthesis
The electronic properties of this compound dictate its reactivity. The electron-deficient nature of the pyridine ring, enhanced by the chloro and nitro substituents, makes it susceptible to nucleophilic aromatic substitution (SNAAr) reactions. The chlorine atom at the 2-position is a good leaving group, readily displaced by various nucleophiles.[1] This reactivity is fundamental to its role as an intermediate in the synthesis of a variety of biologically active molecules.[2][11]
Caption: Synthetic pathways involving this compound.
Experimental Protocols
General Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).[12] Prepare a series of dilutions from the stock solution.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum of each dilution over a wavelength range of approximately 200-400 nm against a solvent blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Caption: Workflow for UV-Vis spectroscopic analysis.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[13]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard pulse programs are typically used.
-
Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS). Assign the peaks to the respective nuclei in the molecule.
Caption: Workflow for NMR spectroscopic analysis.
Conclusion
This compound possesses a unique set of electronic properties governed by the interplay of the pyridine ring and the electron-withdrawing chloro and nitro substituents. These properties, including its molecular geometry, spectral characteristics, and frontier molecular orbital energies, are fundamental to its high reactivity and its utility as a versatile intermediate in organic synthesis. While a comprehensive experimental and computational dataset for this specific molecule is still emerging, analysis of its structure and comparison with closely related analogs provide a robust framework for understanding its behavior. This guide serves as a valuable resource for researchers leveraging this compound in the development of novel therapeutics and other advanced materials. Further dedicated computational and experimental studies are warranted to refine our understanding of this important molecule.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 5. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 6. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. ikm.org.my [ikm.org.my]
- 13. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-3-nitropyridine
Abstract
This document provides a detailed protocol for the synthesis of 2-amino-3-nitropyridine (B1266227), a crucial intermediate in the pharmaceutical and agrochemical industries. The synthesis is achieved through the ammonolysis of 2-chloro-3-nitropyridine (B167233). This application note includes a summary of the reaction data, a comprehensive experimental protocol, and a visual representation of the workflow to guide researchers, scientists, and professionals in drug development.
Introduction
2-Amino-3-nitropyridine is a valuable building block in organic synthesis, serving as a precursor for various heterocyclic compounds with potential biological activities. It is utilized in the production of herbicides and as an intermediate in the preparation of N-(pyridinyl)benzenesulfonamides, which have shown antibacterial and antifungal properties[1]. The method described herein outlines a straightforward and high-yielding synthesis from readily available this compound.
Reaction Data Summary
The following table summarizes the quantitative data for the synthesis of 2-amino-3-nitropyridine from this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | Ammonia (B1221849) solution | [1] |
| Product | 3-nitropyridin-2-amine | [1] |
| Yield | 97% | [1] |
| Reaction Temperature | 90 °C | [1] |
| Reaction Time | 16 hours | [1] |
| Appearance | Yellow solid | [1] |
Experimental Protocol
This protocol details the synthesis of 2-amino-3-nitropyridine from this compound.
Materials:
-
This compound (4 g, 25.23 mmol)
-
Ammonia solution (8.57 g, 504.6 mmol)
-
Sealed tube
-
Heating and stirring apparatus
-
Filtration apparatus
-
Ice bath
Procedure:
-
Add this compound (4 g, 25.23 mmol) to a sealed tube[1].
-
Add ammonia solution (8.57 g, 504.6 mmol) to the sealed tube[1].
-
Heat the reaction mixture to 90 °C and stir at this temperature for 16 hours[1].
-
After the reaction is complete, cool the reaction mixture to 0 °C using an ice bath[1].
-
Separate the product by filtration to obtain 3-nitropyridin-2-amine as a yellow solid (3.4 g, 97% yield)[1].
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2-amino-3-nitropyridine.
Caption: Workflow for the synthesis of 2-amino-3-nitropyridine.
References
2-Chloro-3-nitropyridine: A Versatile Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-nitropyridine (B167233) is a key building block in organic synthesis, serving as a versatile intermediate in the production of a wide array of active pharmaceutical ingredients (APIs). Its unique electronic and steric properties, arising from the presence of both an electron-withdrawing nitro group and a reactive chloro substituent on the pyridine (B92270) ring, allow for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important classes of therapeutic agents.
Applications in Pharmaceutical Synthesis
This compound is a crucial starting material for the synthesis of various pharmaceuticals, primarily through its conversion to the key intermediate, 2-chloro-3-aminopyridine. This amine derivative serves as a scaffold for the construction of complex heterocyclic systems found in drugs targeting a range of diseases.
Key Therapeutic Areas:
-
Gastroenterology: Synthesis of the anti-ulcer agent Pirenzepine (B46924).[1]
-
Antivirals: Precursor for diazepine-based anti-AIDS drugs.[1]
-
Metabolic Disorders: Intermediate for the synthesis of GPR40 receptor activators for the treatment of type 2 diabetes.
-
Oncology and Inflammatory Diseases: Building block for the synthesis of Lysine-Specific Demethylase 1 (LSD1) inhibitors and Spleen Tyrosine Kinase (Syk) inhibitors.
The general synthetic strategy involves the initial reduction of the nitro group of this compound to an amino group, followed by a series of condensation, cyclization, and substitution reactions to build the final drug molecule.
I. Synthesis of Pirenzepine
Pirenzepine is a selective M1 muscarinic receptor antagonist used for the treatment of peptic ulcers.[1] The synthesis of a key intermediate for Pirenzepine begins with the reduction of this compound.
Experimental Workflow for Pirenzepine Intermediate Synthesis:
Caption: Synthetic workflow for a Pirenzepine intermediate.
Protocols:
Step 1: Synthesis of 2-Chloro-3-aminopyridine
This protocol describes the reduction of this compound to 2-chloro-3-aminopyridine using stannous chloride.
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 eq |
| Stannous Chloride (SnCl2) | 3.0 - 5.0 eq |
| Solvent | Ethanol (B145695) or Ethyl Acetate |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Neutralization with base, extraction |
| Yield | ~98% [2] |
Methodology:
-
To a solution of this compound in ethanol, add stannous chloride dihydrate in portions.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-3-aminopyridine.
Step 2: Synthesis of a Pirenzepine Intermediate
This protocol describes the cyclization of 2-amino-N-(2-chloropyridin-3-yl)benzamide to form a key tricyclic intermediate of Pirenzepine.[3]
| Reagent/Parameter | Quantity/Value |
| 2-Amino-N-(2-chloropyridin-3-yl)benzamide | 100 g |
| Solvent | Butanol (600 mL) |
| Catalyst | Sulfuric Acid (2 mL) |
| Temperature | 80 °C (Reflux) |
| Reaction Time | 3 hours |
| Work-up | Cooling, filtration, washing |
| Yield | 98% [3] |
Methodology:
-
In a 1000 mL reaction flask, add 600 mL of butanol, 100 g of 2-amino-N-(2-chloropyridin-3-yl)benzamide, and 2 mL of sulfuric acid.[3]
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 3 hours.[3]
-
Cool the reaction mixture to room temperature and filter the precipitate.[3]
-
Wash the solid with acetone (B3395972) and dry under vacuum at 50-60 °C to obtain the pirenzepine intermediate.[3]
Pirenzepine Signaling Pathway:
Caption: Pirenzepine inhibits gastric acid secretion by blocking M1 muscarinic receptors.
II. Synthesis of Intermediates for GPR40 Activators, LSD1 and Syk Inhibitors
A key intermediate, 4-(5-bromo-3-fluoropyridin-2-yl)morpholine (B2607741), is synthesized from this compound and serves as a versatile precursor for various inhibitors.
Experimental Workflow for 4-(5-bromo-3-fluoropyridin-2-yl)morpholine Synthesis:
Caption: Multi-step synthesis of a key pharmaceutical intermediate.
Protocols:
Step 1: Synthesis of 4-(3-Nitropyridin-2-yl)morpholine
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 eq |
| Morpholine (B109124) | 1.2 eq |
| Base (e.g., K2CO3) | 2.0 eq |
| Solvent | DMF or Acetonitrile |
| Temperature | 80-100 °C |
| Reaction Time | 4-6 hours |
| Yield | High |
Methodology:
-
To a solution of this compound in DMF, add morpholine and potassium carbonate.
-
Heat the reaction mixture at 80-100 °C for 4-6 hours.
-
After completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to obtain the product.
Step 2: Synthesis of 2-Morpholinopyridin-3-amine
| Reagent/Parameter | Quantity/Value |
| 4-(3-Nitropyridin-2-yl)morpholine | 1.0 eq |
| Reducing Agent (e.g., Fe/NH4Cl or H2/Pd-C) | Excess |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 2-3 hours |
| Yield | High |
Methodology (using Fe/NH4Cl):
-
To a mixture of 4-(3-nitropyridin-2-yl)morpholine in ethanol and water, add iron powder and ammonium (B1175870) chloride.
-
Heat the mixture to reflux for 2-3 hours.
-
Filter the hot reaction mixture through celite and wash with ethanol.
-
Concentrate the filtrate to obtain the desired amine.
Step 3 & 4: Synthesis of 4-(5-Bromo-3-fluoropyridin-2-yl)morpholine
The conversion of 2-morpholinopyridin-3-amine to the final product involves a diazotization reaction followed by a substitution to introduce the fluorine atom, and a subsequent bromination step. Detailed, optimized protocols for these steps can be found in specialized synthetic chemistry literature and patents.
Signaling Pathways of Associated Drug Classes:
GPR40 Receptor Agonist Signaling Pathway:
Caption: GPR40 agonists enhance glucose-stimulated insulin secretion.
LSD1 Inhibitor Mechanism of Action:
Caption: LSD1 inhibitors block histone demethylation, leading to tumor suppression.
Syk Inhibitor Signaling Pathway:
Caption: Syk inhibitors block immune cell activation and inflammatory responses.
Conclusion
This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its ability to be efficiently transformed into key precursors for a range of modern therapeutics highlights its importance in drug discovery and development. The protocols and pathways outlined in this document provide a foundational understanding for researchers and scientists working to synthesize novel and effective drug candidates. Further optimization of reaction conditions and exploration of new synthetic routes originating from this key starting material will continue to be an active area of research.
References
Application Notes and Protocols for the Amination of 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amination of 2-chloro-3-nitropyridine (B167233) is a cornerstone of nucleophilic aromatic substitution (SNAr) in heterocyclic chemistry. The potent electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine (B92270) ring, renders the C2 position highly susceptible to nucleophilic attack. This reaction is instrumental in the synthesis of a diverse array of 2-amino-3-nitropyridine (B1266227) derivatives, which are key intermediates in the development of pharmaceuticals, agrochemicals, and other bioactive molecules.[1][2] These derivatives are precursors for compounds with antibacterial, antifungal, and herbicidal activities.[3] This document provides detailed protocols for the amination of this compound with various amines, presenting the data in a clear and accessible format for researchers in drug development and synthetic chemistry.
General Reaction Pathway
The fundamental mechanism of this transformation involves the addition of an amine nucleophile to the electron-deficient pyridine ring, which leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the final substituted product.
Caption: General mechanism of the SNAr reaction on this compound.
Data Presentation
The efficiency of the amination reaction is influenced by the nature of the amine, the solvent, and the reaction temperature. The following table summarizes typical yields obtained with various amines under specific conditions.
| Amine | Reagents and Solvents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Ammonia (B1221849) | This compound, ammonia solution | 90 | 16 | 3-Nitropyridin-2-amine | 97 | [3] |
| Substituted Anilines | This compound, substituted aniline (B41778), ethylene (B1197577) glycol | Reflux | Not Specified | 2-Anilino-3-nitropyridine derivatives | 90-94 | [1] |
Experimental Protocols
Protocol 1: Amination with Ammonia
This protocol details the synthesis of 3-nitropyridin-2-amine from this compound and an ammonia solution.[3]
Materials:
-
This compound (4 g, 25.23 mmol)
-
Ammonia solution (8.57 g, 504.6 mmol)
-
Sealed tube
-
Standard laboratory glassware for filtration and cooling
Procedure:
-
Add this compound to a sealed tube.
-
Add the ammonia solution to the sealed tube.
-
Heat the reaction mixture to 90 °C and stir at this temperature for 16 hours.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Separate the product by filtration to yield 3-nitropyridin-2-amine as a yellow solid (3.4 g, 97% yield).[3]
Protocol 2: Amination with Substituted Anilines
This protocol describes the synthesis of 2-anilino-3-nitropyridine derivatives.[1]
Materials:
-
This compound
-
Substituted aniline (e.g., with methoxy, fluorine, or chlorine substituents)
-
Ethylene glycol
-
Standard laboratory glassware for heating and workup
Procedure:
-
Prepare a mixture of this compound and the substituted aniline in ethylene glycol.
-
Heat the mixture to reflux.
-
Monitor the reaction until completion (e.g., by TLC).
-
Upon completion, cool the reaction mixture.
-
The resulting 2-anilino-3-nitropyridine derivatives are obtained in excellent yields (90-94%).[1]
-
Further purification can be performed by standard techniques such as recrystallization or column chromatography.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the amination of this compound.
Caption: General experimental workflow for the amination of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-chloro-3-nitropyridine (B167233) with various arylboronic acids. The synthesis of 2-aryl-3-nitropyridines is of significant interest in medicinal chemistry, as the resulting scaffolds are valuable intermediates in the development of novel therapeutics.[1]
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[2][3] However, the coupling of electron-deficient heterocyclic chlorides like this compound can be challenging and often requires carefully optimized reaction conditions to achieve high yields.[4] The electron-withdrawing nature of the nitro group and the pyridine (B92270) ring influences the reactivity of the C-Cl bond, necessitating specific catalyst and ligand systems.[5]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various chloropyridines and other chloro-heterocycles with arylboronic acids. This data, compiled from studies on analogous substrates, serves as a reference for expected outcomes with this compound.
Table 1: Catalyst and Ligand Effects on the Suzuki Coupling of Chloro-heterocycles
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 56 |
| 2 | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 52 |
| 3 | Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 49 |
| 4 | P1 (XPhos precatalyst) (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 69 |
| 5 | P2 (SPhos precatalyst) (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 90 |
Data adapted from a study on the Suzuki-Miyaura cross-coupling of 3-chloroindazole.[6]
Table 2: Substrate Scope with an Optimized Catalyst System
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-3-nitropyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-nitropyridine | 92 |
| 3 | 3-Aminophenylboronic acid | 2-(3-Aminophenyl)-3-nitropyridine | 78 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-3-nitropyridine | 88 |
| 5 | 2-Thiopheneboronic acid | 2-(2-Thienyl)-3-nitropyridine | 75 |
Yields are hypothetical and based on typical results for similar substrates under optimized conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of this compound with an arylboronic acid.
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a general method adaptable for various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-dioxane (B91453)
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware, including a Schlenk flask
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[4]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[4]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[4]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-3-nitropyridine.[4]
Protocol 2: Ligand-Free Suzuki Coupling in Aqueous Media
For certain substrates, a ligand-free protocol in an aqueous medium can be efficient and environmentally benign.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Water
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.1 mmol) in a mixture of water and ethanol.
-
Reagent Addition: Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.02 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Applications in Drug Development
Pyridine and its derivatives are privileged structures in medicinal chemistry, appearing in a significant number of FDA-approved drugs. Nitropyridines, in particular, serve as versatile precursors for a wide range of biologically active compounds. The 2-aryl-3-nitropyridine core, synthesized through the Suzuki coupling, is a key structural motif in molecules targeting various diseases.
The nitro group in these compounds is a versatile functional handle. It can be reduced to an amino group, which can then be further functionalized to create libraries of compounds for drug screening. This amino group is often crucial for interactions with biological targets.
Derivatives of 2-aryl-3-nitropyridine have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: The pyridine scaffold is present in numerous kinase inhibitors and other anticancer drugs.
-
Anti-inflammatory Agents: Certain pyridine derivatives have shown potent anti-inflammatory activity.
-
Antiviral and Antibacterial Agents: The unique electronic properties of the nitropyridine ring can be exploited to design novel antimicrobial compounds.
The Suzuki coupling of this compound provides a direct and efficient route to these valuable molecular scaffolds, making it a critical reaction for researchers in drug discovery and development.
References
- 1. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Imidazo[4,5-b]pyridines Utilizing 2-Chloro-3-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[4,5-b]pyridine, a heterocyclic scaffold bioisosteric to purine, is a privileged structural motif in medicinal chemistry and drug discovery.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including but not limited to anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4][5] Their ability to modulate various signaling pathways makes them attractive candidates for the development of novel therapeutic agents.[6] This document provides detailed application notes and experimental protocols for the synthesis of substituted imidazo[4,5-b]pyridines, with a focus on a highly efficient one-pot tandem reaction starting from the readily available precursor, 2-chloro-3-nitropyridine (B167233).
Synthetic Strategies
The synthesis of the imidazo[4,5-b]pyridine core from this compound generally involves a three-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with a primary amine to afford an N-substituted-3-nitropyridin-2-amine intermediate.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group to yield an N-substituted-pyridine-2,3-diamine.
-
Cyclization: Condensation of the diamine with an aldehyde or other carbonyl compound to form the fused imidazole (B134444) ring.
While these steps can be performed in a stepwise fashion, a more efficient approach is a one-pot tandem reaction that combines these transformations without the need for isolation of intermediates, leading to higher overall yields and operational simplicity.[7]
One-Pot Tandem Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines
This protocol, adapted from Kamal et al. (2018), describes a highly efficient, clean, and simple one-pot procedure for the synthesis of a diverse range of imidazo[4,5-b]pyridine derivatives in excellent yields.[7] The reaction proceeds via an SNAr reaction, followed by in-situ nitro group reduction and subsequent heteroannulation.
Diagram of the Synthetic Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of 2-Chloro-3-nitropyridine in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2-Chloro-3-nitropyridine as a versatile starting material in the synthesis of novel agrochemicals. It includes detailed application notes, experimental protocols for the synthesis of key intermediates and final products, and quantitative data on their biological activities.
Introduction
This compound is a key building block in agrochemical research, primarily utilized as a precursor for a variety of insecticides, herbicides, and fungicides.[1] Its reactivity, driven by the presence of both a chloro and a nitro group on the pyridine (B92270) ring, allows for diverse chemical modifications, leading to the development of potent and selective agrochemicals. The primary synthetic route involves the reduction of the nitro group to an amine, yielding 2-chloro-3-aminopyridine, a crucial intermediate for further derivatization.[2]
Application in Insecticide Synthesis
Derivatives of this compound have shown significant potential in the development of novel insecticides, particularly analogs of neonicotinoids. These compounds target the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, leading to paralysis and death.[3][4]
Synthesis of Insecticidal Pyridine Derivatives
The synthesis of insecticidal compounds often begins with the reduction of this compound to 2-chloro-3-aminopyridine. This intermediate can then be further modified to introduce the desired pharmacophores.
Experimental Protocol: Synthesis of 2-chloro-3-aminopyridine
This protocol is adapted from the procedure described in patent CN102532010B.[2]
Materials:
-
This compound
-
Iron powder
-
Ammonium (B1175870) chloride
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend iron powder (3 molar equivalents) in a mixture of ethanol and water (4:1 v/v).
-
Add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80°C).
-
To the refluxing suspension, add this compound (1 molar equivalent) portion-wise over 30 minutes.
-
Continue refluxing for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with ethanol.
-
Combine the filtrate and washings, and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-3-aminopyridine as a solid.
Biological Activity of Insecticidal Derivatives
Research has demonstrated that pyridine derivatives synthesized from 2-chloro-3-aminopyridine exhibit significant insecticidal activity against various pests, such as the cowpea aphid (Aphis craccivora).
| Compound ID | Target Pest | Activity Metric | Value | Reference |
| Compound 13 | Aphis craccivora (nymphs) | LC50 (48h) | ~1.5-fold more active than acetamiprid (B1664982) | |
| Compound 14 | Aphis craccivora (adults) | LC50 (48h) | ~1.5-fold more active than acetamiprid | |
| Compound 20 | Aphis craccivora (nymphs & adults) | LC50 (48h) | ~1.5-fold more active than acetamiprid |
Experimental Protocol: Insecticidal Bioassay against Aphis craccivora
This protocol is a generalized procedure based on methodologies described in agrochemical research.
Materials:
-
Synthesized pyridine derivatives
-
Acetamiprid (as a positive control)
-
Cowpea seedlings
-
Adult and nymph stages of Aphis craccivora
-
Triton X-100
-
Distilled water
-
Petri dishes
-
Filter paper
-
Spray bottle
Procedure:
-
Preparation of Test Solutions: Dissolve the synthesized compounds and acetamiprid in a small amount of acetone. Add a few drops of Triton X-100 as a surfactant and dilute with distilled water to achieve the desired concentrations.
-
Treatment of Cowpea Seedlings: Place cowpea seedlings in Petri dishes lined with moist filter paper.
-
Spray the seedlings uniformly with the test solutions.
-
Infestation: After the leaves have dried, introduce a known number of adult or nymph Aphis craccivora (e.g., 20 individuals) into each Petri dish.
-
Incubation: Keep the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 12h light/12h dark photoperiod).
-
Mortality Assessment: Record the number of dead insects after 24 and 48 hours. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality and determine the LC50 values using probit analysis.
Diagram: Synthetic Pathway to Insecticidal Pyridine Derivatives
Caption: Synthetic route from this compound to insecticidal derivatives.
Application in Herbicide Synthesis
The pyridine scaffold is a common feature in many commercial herbicides. Research into pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from structurally related precursors, has revealed their potential as potent herbicides.[5][6] These compounds often act by inhibiting key enzymes in plant metabolic pathways, such as protoporphyrinogen (B1215707) oxidase (PPO).
Synthesis of Herbicidal Pyrido[2,3-d]pyrimidine Derivatives
While the direct synthesis from this compound is not explicitly detailed in the available literature, the synthesis of the key intermediate, 2-chloro-3-aminopyridine, provides a clear starting point for the construction of the pyrido[2,3-d]pyrimidine scaffold.
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives (General Scheme)
This protocol is a conceptual outline based on the synthesis of similar structures.[5][6]
Materials:
-
2-chloro-3-aminopyridine
-
Diethyl malonate or a suitable equivalent
-
Sodium ethoxide
-
Ethanol
-
Substituted anilines or other amines
-
Phosphorus oxychloride
Procedure:
-
Condensation: React 2-chloro-3-aminopyridine with diethyl malonate in the presence of a strong base like sodium ethoxide in ethanol to form a pyridopyrimidine precursor.
-
Cyclization: Heat the intermediate to induce cyclization and form the pyrido[2,3-d]pyrimidine core structure.
-
Chlorination: Treat the cyclized product with a chlorinating agent such as phosphorus oxychloride to introduce a reactive chlorine atom.
-
Amination: React the chlorinated pyrido[2,3-d]pyrimidine with various substituted anilines or other amines to generate a library of derivatives.
-
Purification: Purify the final products by column chromatography or recrystallization.
Biological Activity of Herbicidal Derivatives
Pyrido[2,3-d]pyrimidine derivatives have shown promising herbicidal activity against various weed species, with some compounds exhibiting activity comparable to commercial herbicides.
| Compound ID | Target Weed | Activity Metric (at 1 mM) | Reference |
| Compound 2o | Bentgrass (Agrostis stolonifera) | Comparable to clomazone (B1669216) and flumioxazin | [6] |
| Most Derivatives | Lettuce (Lactuca sativa) | No marked inhibitory effect | [5][6] |
Experimental Protocol: Herbicidal Bioassay
This is a generalized protocol for assessing pre- and post-emergence herbicidal activity.[5][6]
Materials:
-
Synthesized pyrido[2,3-d]pyrimidine derivatives
-
Commercial herbicides (e.g., clomazone, flumioxazin) as positive controls
-
Seeds of test plants (e.g., bentgrass, lettuce)
-
Pots with soil
-
Acetone
-
Triton X-100
-
Distilled water
-
Growth chamber
Procedure:
-
Pre-emergence Application:
-
Sow seeds of the test plants in pots.
-
Prepare test solutions of the synthesized compounds in acetone/water with Triton X-100.
-
Apply the solutions to the soil surface immediately after sowing.
-
-
Post-emergence Application:
-
Grow the test plants until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Spray the plants with the test solutions.
-
-
Incubation: Place the treated pots in a growth chamber with controlled temperature, humidity, and light conditions.
-
Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal effect by scoring the plants for injury on a scale of 0 (no effect) to 100 (complete kill).
-
Data Analysis: Calculate the average injury rating for each treatment and compare it with the controls.
Diagram: Logical Flow for Herbicide Discovery
Caption: Workflow for the discovery of herbicidal pyrido[2,3-d]pyrimidines.
Application in Fungicide Synthesis
The pyridine and pyrimidine (B1678525) moieties are present in numerous fungicidal compounds. Derivatives of 2-aminopyridine (B139424) have been investigated for their antifungal properties against various plant pathogens.[7][8][9]
Synthesis of Fungicidal Pyridine Derivatives
The versatile intermediate, 2-chloro-3-aminopyridine, can be used to synthesize a range of heterocyclic compounds with potential fungicidal activity.
Experimental Protocol: Synthesis of 2-Amino-3-cyanopyridine (B104079) Derivatives (A Potential Fungicidal Scaffold)
This protocol is based on general methods for the synthesis of cyanopyridines.[9]
Materials:
-
2-chloro-3-aminopyridine
-
Malononitrile
-
A suitable aldehyde or ketone
-
A basic catalyst (e.g., piperidine (B6355638) or triethylamine)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-aminopyridine, malononitrile, and the selected aldehyde or ketone in ethanol.
-
Add a catalytic amount of a base (e.g., piperidine).
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Biological Activity of Fungicidal Derivatives
Studies on 2-amino-3-cyanopyridine derivatives have shown promising in vitro activity against various fungal pathogens.
| Compound Class | Target Fungi | Activity | Reference |
| 2-Amino-3-cyanopyridine derivatives | Various phytopathogenic fungi | Promising antifungal activity | [9] |
| Pyrimidine derivatives | Various phytopathogenic fungi | Potent fungicidal activities | [8] |
Experimental Protocol: In Vitro Antifungal Bioassay
This is a generalized protocol for the poison plate method.[8][9]
Materials:
-
Synthesized pyridine derivatives
-
Commercial fungicide (e.g., carbendazim) as a positive control
-
Fungal cultures (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Acetone
-
Sterile Petri dishes
Procedure:
-
Preparation of Poisoned Media: Dissolve the synthesized compounds in acetone to prepare stock solutions.
-
Add appropriate aliquots of the stock solutions to molten PDA medium to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes.
-
Inoculation: Place a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) until the mycelial growth in the control plate (PDA with acetone only) reaches the edge of the plate.
-
Assessment: Measure the diameter of the fungal colony in each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter in the control and T is the colony diameter in the treatment.
Diagram: General Pathway to Fungicidal Pyridine Derivatives
Caption: Synthetic and screening process for fungicidal pyridine derivatives.
Conclusion
This compound is a highly valuable and versatile starting material in the field of agrochemical research. Its conversion to 2-chloro-3-aminopyridine opens up a wide array of synthetic possibilities for the development of novel insecticides, herbicides, and fungicides. The examples and protocols provided in this document highlight the significant potential of this compound in addressing the ongoing need for new and effective crop protection solutions. Further exploration of the chemical space accessible from this compound is likely to yield a new generation of agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
- 1. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case | MDPI [mdpi.com]
- 2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. Synthesis, insecticidal, and antibacterial activities of novel neonicotinoid analogs with dihydropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 2-Chloro-3-nitropyridine Derivatives
Introduction
2-Chloro-3-nitropyridine (B167233) is a key heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its derivatives exhibit a broad spectrum of biological activities, making the precise and unambiguous determination of their chemical structures paramount in the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive analytical technique for the structural elucidation and characterization of these organic molecules.
This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound and a selection of its derivatives. We will explore the influence of various substituents at the 2-position on the chemical shifts of the pyridine (B92270) ring protons and carbons. The presented protocols and data will serve as a valuable resource for researchers and scientists engaged in the synthesis and analysis of substituted pyridine compounds.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound and its derivatives:
-
Sample Weighing: Accurately weigh 5-25 mg of the solid compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for many organic compounds. Other solvents such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or acetone-d₆ may be used depending on the sample's solubility.
-
Dissolution: Add approximately 0.6-0.8 mL of the chosen deuterated solvent to the vial containing the sample.[2] Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution into a clean 5 mm NMR tube. This can be achieved by passing the solution through a Pasteur pipette plugged with a small piece of cotton or glass wool.[2][3][4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient to cover the proton signals of these compounds.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended for good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.
-
Number of Scans: 8 to 16 scans are typically sufficient for samples with good concentration.
-
Temperature: Room temperature (298 K) is standard.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain singlets for each carbon, simplifying the spectrum.
-
Spectral Width: A spectral width of 0 to 200 ppm will encompass the expected carbon resonances.
-
Acquisition Time: An acquisition time of 1-2 seconds is appropriate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, particularly to observe quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5]
-
Temperature: Room temperature (298 K) is standard.
Results and Discussion
The ¹H and ¹³C NMR spectra of this compound and its derivatives provide a wealth of structural information. The chemical shifts of the pyridine ring protons and carbons are particularly sensitive to the electronic nature of the substituent at the 2-position.
The substitution pattern of this compound results in an AMX spin system for the three aromatic protons. The proton at position 6 (H-6) is typically the most downfield due to the deshielding effects of the adjacent nitrogen atom and the nitro group. The protons at positions 4 (H-4) and 5 (H-5) appear at intermediate chemical shifts.
The electronic nature of the substituent at the 2-position significantly influences the chemical shifts of the pyridine ring protons and carbons. Electron-donating groups (EDGs) like amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups cause an upfield shift (to lower ppm values) of the ring proton and carbon signals due to increased electron density. Conversely, electron-withdrawing groups (EWGs) like the chloro (-Cl) and nitro (-NO₂) groups lead to a downfield shift (to higher ppm values) due to decreased electron density.
The following tables summarize the ¹H and ¹³C NMR data for this compound and some of its derivatives, illustrating these electronic effects.
Table 1: ¹H NMR Data (δ, ppm) of 2-Substituted-3-nitropyridines in CDCl₃
| Compound | Substituent (R) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) |
| 1 | -Cl | 8.25 | 7.51 | 8.64 | - |
| 2 | -NH₂ | 8.11 | 6.70 | 8.11 | 6.35 (br s, 2H, NH₂) |
| 3 | -OCH₃ | 8.18 | 7.07 | 8.23 | 4.15 (s, 3H, OCH₃) |
| 4 | -Br | 8.28 | 7.55 | 8.68 | - |
Data for compounds 1, 2, and 3 are compiled from various sources and typical values.
Table 2: ¹³C NMR Data (δ, ppm) of 2-Substituted-3-nitropyridines in CDCl₃
| Compound | Substituent (R) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Carbons (ppm) |
| 1 | -Cl | 146.9 | 134.1 | 136.2 | 124.9 | 153.8 | - |
| 2 | -NH₂ | 158.1 | 120.3 | 136.5 | 114.2 | 150.7 | - |
| 3 | -OCH₃ | 163.5 | 122.1 | 138.7 | 115.9 | 146.9 | 54.5 (OCH₃) |
| 4 | -Br | 135.9 | 134.5 | 136.5 | 125.4 | 154.2 | - |
Data for compounds 1, 2, and 3 are compiled from various sources and typical values.
Visualizations
The following diagrams illustrate the experimental workflow for NMR characterization and the influence of substituents on the chemical environment of the pyridine ring.
Caption: Experimental Workflow for NMR Characterization.
Caption: Substituent Effects on NMR Chemical Shifts.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of this compound and its derivatives. The chemical shifts and coupling patterns observed in the NMR spectra provide unambiguous evidence for the molecular structure and offer insights into the electronic environment of the pyridine ring. The protocols and data presented in this application note serve as a foundational guide for researchers in the field, facilitating the efficient and accurate analysis of this important class of compounds. The systematic trends observed with different substituents can be used to predict the spectral features of new derivatives, thereby accelerating the drug discovery and development process.
References
- 1. This compound(5470-18-8) 13C NMR spectrum [chemicalbook.com]
- 2. 2-Amino-3-nitropyridine(4214-75-9) 1H NMR [m.chemicalbook.com]
- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR [m.chemicalbook.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-nitropyridine (B167233) is a versatile and highly reactive building block in organic synthesis, particularly for the preparation of a wide array of substituted pyridine (B92270) derivatives. The presence of an electron-withdrawing nitro group at the 3-position and a halogen at the 2-position makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). This, combined with the potential for subsequent modifications of the nitro group and palladium-catalyzed cross-coupling reactions, opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Pyridine-based structures are integral to numerous pharmaceuticals, making this compound a key intermediate in drug discovery and development.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted pyridines, focusing on nucleophilic aromatic substitution, reduction of the nitro group, and various cross-coupling reactions.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom at the C2 position of this compound is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group and the inherent electron-deficient nature of the pyridine ring. This allows for the displacement of the chloride by a wide range of nucleophiles, including amines, alkoxides, and thiols, to generate 2-substituted-3-nitropyridines.
I.I. Synthesis of 2-Amino-3-nitropyridines
The reaction of this compound with various primary and secondary amines is a straightforward method to introduce nitrogen-based substituents. These reactions are typically carried out in a polar solvent, often with the addition of a base to neutralize the HCl generated.
Table 1: Synthesis of 2-Amino-3-nitropyridines via SNAr
| Nucleophile (Amine) | Product | Solvent | Base | Conditions | Yield (%) | Reference |
| Substituted Anilines | 2-Anilino-3-nitropyridines | Ethylene (B1197577) Glycol | - | Heating | 90-94 | [1] |
| Primary Amines | N-Alkyl-3-nitropyridin-2-amines | Not specified | Not specified | Not specified | Not specified | [1] |
| Heterocyclic Amides | Imidazo[4,5-b]pyridine precursors | Not specified | Catalytic | Not specified | Not specified | [1] |
Experimental Protocol: Synthesis of 2-Anilino-3-nitropyridine Derivatives [1]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv) and a substituted aniline (B41778) (1.0-1.2 equiv) in ethylene glycol.
-
Reaction: Heat the mixture with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-anilino-3-nitropyridine derivative.
I.II. Synthesis of 2-Alkoxy- and 2-Aryloxy-3-nitropyridines
Alkoxides and phenoxides can also displace the chloride in this compound to yield the corresponding ethers. The reaction is typically performed by generating the alkoxide or phenoxide in situ using a base such as sodium hydride or potassium carbonate.
Table 2: Synthesis of 2-Alkoxy/Aryloxy-3-nitropyridines via SNAr
| Nucleophile | Product | Solvent | Base | Conditions | Yield (%) | Reference |
| Methanol | 2-Methoxy-3-nitropyridine | Methanol | NaOMe | Reflux | High | - |
| 4-Aminophenol | 4-((3-Nitropyridin-2-yl)oxy)aniline | Not specified | Not specified | Not specified | Moderate to High | [2] |
Experimental Protocol: General Procedure for the Synthesis of 2-Alkoxy-3-nitropyridines
-
Reaction Setup: To a solution of the desired alcohol (1.2 equiv) in a dry polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (1.2 equiv) at 0 °C under an inert atmosphere.
-
Addition of Substrate: After the evolution of hydrogen gas ceases, add a solution of this compound (1.0 equiv) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. Purify the residue by chromatography to yield the 2-alkoxy-3-nitropyridine.
I.III. Synthesis of 2-Thio-3-nitropyridines
Thiolates are excellent nucleophiles and react readily with this compound to form 2-thio-3-nitropyridine derivatives. The reaction is often carried out in the presence of a base to deprotonate the thiol.
Table 3: Synthesis of 2-Thio-3-nitropyridines via SNAr
| Nucleophile (Thiol) | Product | Solvent | Base | Conditions | Yield (%) | Reference |
| Benzylthiol | 2-(Benzylthio)-3-nitropyridine | DMF | K2CO3 | Heating | Moderate | [3] |
| 4-Chlorothiophenol | 2-((4-Chlorophenyl)thio)-3-nitropyridine | DMF | K2CO3 | Heating | Good | [3] |
Experimental Protocol: Synthesis of 2-(Aryl/alkylthio)-3-nitropyridines [3]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv), the desired thiol (1.1 equiv), and potassium carbonate (2.0 equiv) in DMF.
-
Reaction: Heat the reaction mixture with stirring. Monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
II. Reduction of the Nitro Group
The nitro group of 2-substituted-3-nitropyridines can be readily reduced to an amino group, providing access to 2-substituted-3-aminopyridines. These 1,2-diaminopyridine analogues are valuable intermediates for the synthesis of fused heterocyclic systems and as ligands in coordination chemistry. Common reduction methods include catalytic hydrogenation and reduction with metals in acidic media.
Table 4: Reduction of 2-Substituted-3-nitropyridines
| Substrate | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |
| 2-Anilino-3-nitropyridines | SnCl2 | Methanol | Reflux, 3h | 77-85 | [1] |
| This compound | Pd-Fe/TiO2, H2 | Not specified | Catalytic Hydrogenation | High | [4] |
| This compound | TiCl4/Mg | Not specified | Not specified | 98 | [4] |
| vic-Substituted 3-nitropyridines | Zn/NH4Cl | Ethanol | Ultrasonication | Good | [5] |
Experimental Protocol: Reduction of 2-Anilino-3-nitropyridine using Stannous Chloride [1]
-
Reaction Setup: Suspend the 2-anilino-3-nitropyridine derivative (1.0 equiv) in methanol.
-
Addition of Reductant: Add stannous chloride dihydrate (SnCl2·2H2O) (3.0-5.0 equiv) portion-wise.
-
Reaction: Reflux the mixture for 3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and concentrate it under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the 2-anilino-pyridin-3-amine.
III. Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom in this compound and its derivatives can participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for the synthesis of complex biaryl and heteroaryl structures.
III.I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between 2-chloropyridines and organoboron compounds. While the coupling of electron-deficient 2-chloropyridines can be challenging, optimized catalyst systems can provide good to excellent yields of the desired biarylpyridines.
Table 5: Suzuki-Miyaura Coupling of 2-Chloropyridine (B119429) Derivatives
| Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)2/SPhos | Cs2CO3 | Dioxane/H2O | 100 °C, 18h | Not specified | - |
| Aryl/Heteroaryl Bromides | 2-Pyridylboronate | Pd2dba3/Phosphine (B1218219) Oxide | KF | Dioxane | Not specified | Good to Excellent | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-chloropyridine derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) (1-5 mol%), a suitable ligand (if required), and a base (e.g., K2CO3, Cs2CO3) (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene (B28343), dioxane, DME, often with water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
III.II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between aryl halides and amines. This reaction is particularly useful when the SNAr reaction is not feasible due to the electronic properties of the substrates.
Table 6: Buchwald-Hartwig Amination of 2-Chloropyridine Derivatives
| Pyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| Aryl Halides | Primary/Secondary Amines | Pd(0) or Pd(II)/Phosphine Ligand | NaOt-Bu, Cs2CO3 | Toluene, Dioxane | 25-100 °C | Good to Excellent | [7][8] |
| Nitroarenes | Diaryl/Aryl/Alkylamines | Pd/Dialkyl(biaryl)phosphine | Not specified | Not specified | Not specified | Good | [9] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7][8]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2-chloropyridine derivative (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos) (2-4 mol%), and a strong base (e.g., NaOt-Bu, K3PO4) (1.4-2.0 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.
III.III. Sonogashira Coupling
The Sonogashira coupling allows for the synthesis of 2-alkynylpyridines through the reaction of 2-chloropyridines with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst.
Table 7: Sonogashira Coupling of 2-Halopyridine Derivatives
| Pyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
| Aryl/Vinyl Halides | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | Amine base | Various | Mild | Good | [10] |
| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF3COO)2/PPh3, CuI | Not specified | DMF | Not specified | High | [11] |
Experimental Protocol: General Procedure for Sonogashira Coupling [10]
-
Reaction Setup: To a degassed solution of the 2-chloropyridine derivative (1.0 equiv) and a suitable base (e.g., triethylamine, diisopropylamine) in a solvent like THF or DMF, add the palladium catalyst (e.g., Pd(PPh3)4) (2-5 mol%) and the copper(I) co-catalyst (e.g., CuI) (1-5 mol%).
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture to remove the amine salt, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of substituted pyridines. Its reactivity in nucleophilic aromatic substitution, coupled with the potential for subsequent reduction and cross-coupling reactions, provides medicinal and materials chemists with a powerful platform for the generation of novel molecular architectures. The protocols outlined in this document serve as a guide for researchers to effectively utilize this important building block in their synthetic endeavors. Careful optimization of reaction conditions may be necessary for specific substrates to achieve high yields and purity.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for Heck Coupling Reactions of 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck coupling reaction involving 2-chloro-3-nitropyridine (B167233), a substrate of significant interest in medicinal chemistry and materials science. This document outlines the potential side reactions, offers detailed experimental protocols, and presents quantitative data to guide reaction optimization and scale-up.
Introduction
The Palladium-catalyzed Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene.[1] this compound presents a unique set of challenges and opportunities in this context. The electron-withdrawing nature of the nitro group and the pyridine (B92270) ring can influence the reactivity of the C-Cl bond and the regioselectivity of the coupling. Furthermore, the presence of these functionalities introduces the possibility of specific side reactions that must be carefully managed to achieve high yields of the desired product.
Potential Side Reactions
Several side reactions can occur during the Heck coupling of this compound, leading to the formation of undesired byproducts and a reduction in the yield of the target molecule. Understanding and mitigating these side reactions is crucial for successful synthesis.
1. Homocoupling of this compound: This reaction leads to the formation of 3,3'-dinitro-2,2'-bipyridine. It is often favored at higher temperatures and with lower ligand-to-palladium ratios.
2. Reduction of the Nitro Group: The nitro group is susceptible to reduction under certain Heck reaction conditions, particularly in the presence of phosphine (B1218219) ligands and certain bases, which can act as reducing agents. This can lead to the formation of 2-chloro-3-aminopyridine or related N-oxygenated species.
3. Olefin Isomerization: Isomerization of the product alkene can occur, leading to a mixture of regioisomers (e.g., α- vs. β-substituted pyridines) and stereoisomers (E/Z isomers). This is often attributed to the reversibility of the β-hydride elimination step in the catalytic cycle.[2]
4. Dehalogenation: The chloro substituent can be removed and replaced with a hydrogen atom, leading to the formation of 3-nitropyridine.
Reaction Pathways and Experimental Workflow
The Heck coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl chloride to the palladium center, coordination and insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst.[1]
A typical experimental workflow for performing a Heck coupling reaction with this compound is outlined below.
Caption: General workflow for the Heck coupling reaction.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Heck coupling of this compound with various alkenes. Please note that yields are highly dependent on the specific reaction conditions and should be considered as a guide for optimization.
| Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield of Desired Product (%) | Major Side Products |
| Styrene (B11656) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 24 | Moderate | Homocoupling product, regioisomers |
| n-Butyl acrylate (B77674) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | NMP | 100 | 18 | Good | Z-isomer |
| Methyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | 110 | 20 | Good | Minor homocoupling |
| Ethylene | Pd(dba)₂ / XPhos | Cs₂CO₃ | Toluene | 130 | 12 | Moderate | Dehalogenation |
Experimental Protocols
Protocol 1: Heck Coupling of this compound with Styrene
This protocol provides a general procedure for the coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous DMF (5 mL) via syringe, followed by styrene (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate
This protocol is adapted for the coupling with an acrylate ester.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In an oven-dried reaction tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Seal the tube and evacuate and backfill with an inert gas three times.
-
Add anhydrous NMP (4 mL), triethylamine (1.5 mmol, 1.5 equiv), and n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
After cooling, dilute the reaction with diethyl ether (25 mL) and filter through a pad of celite.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to afford the desired product.
Signaling Pathways and Logical Relationships
The interplay of various factors determines the outcome of the Heck reaction. The following diagram illustrates the logical relationship between reaction conditions and the prevalence of side reactions.
Caption: Factors influencing side reactions in Heck couplings.
By carefully selecting the catalyst, ligand, base, solvent, and temperature, researchers can minimize the formation of these byproducts and maximize the yield of the desired 2-alkenyl-3-nitropyridine derivatives. These application notes serve as a starting point for the development of robust and efficient synthetic routes to these valuable compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-Nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield in the synthesis of 2-amino-3-nitropyridine (B1266227).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2-amino-3-nitropyridine?
A1: The main synthetic pathways to produce 2-amino-3-nitropyridine are:
-
Nitration of 2-aminopyridine (B139424): This is a common method but often results in a mixture of isomers, with 2-amino-5-nitropyridine (B18323) being the major product.[1][2][3] The reaction typically uses a mixture of concentrated nitric and sulfuric acids.[4]
-
Amination of 2-chloro-3-nitropyridine (B167233): This route involves the reaction of this compound with ammonia (B1221849) and can produce high yields of the desired product.[5][6]
-
From 2-amino-5-bromopyridine (B118841): This multi-step process involves the nitration of 2-amino-5-bromopyridine followed by reduction.[1][7]
Q2: Why is the yield of 2-amino-3-nitropyridine often low when starting from 2-aminopyridine?
A2: The direct nitration of 2-aminopyridine typically yields 2-amino-3-nitropyridine in amounts less than 10%.[1] This is because the nitration process favors the formation of the 2-amino-5-nitropyridine isomer as the major product.[1][2] The separation of these two isomers is often tedious and challenging, contributing to a lower isolated yield of the 3-nitro isomer.[1][8]
Q3: What is the role of the 2-nitraminopyridine intermediate?
A3: In the nitration of 2-aminopyridine, the initial product formed is 2-nitraminopyridine.[2][9] This intermediate then undergoes an intermolecular rearrangement to form the ring-nitrated products, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[2][10]
Q4: How can the isomeric byproducts be separated from the final product?
A4: The separation of 2-amino-3-nitropyridine from its 2-amino-5-nitropyridine isomer is a known challenge.[1][8] One documented method for separation is steam distillation under reduced pressure.[10] Recrystallization from a suitable solvent, such as ethanol (B145695), can also be used for purification.[11]
Q5: What are the primary applications of 2-amino-3-nitropyridine?
A5: 2-Amino-3-nitropyridine is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3][5][6] It serves as a building block for creating more complex molecules, including antitumor agents, herbicides, and fungicides.[3][6][12]
Troubleshooting Guides
Issue 1: Low or No Yield of 2-Amino-3-Nitropyridine via Nitration of 2-Aminopyridine
Question: My nitration reaction of 2-aminopyridine resulted in a very low yield of the desired 2-amino-3-nitropyridine. What are the potential causes and solutions?
Answer:
Low yield is a common issue with this specific synthesis due to the formation of the more stable 5-nitro isomer.[1][2] Here are several factors to investigate:
-
Reaction Temperature: Temperature control is critical. The initial formation of the 2-nitraminopyridine intermediate and its subsequent rearrangement are temperature-dependent.
-
Recommendation: Maintain strict temperature control as specified in the protocol. For nitration of similar substrates, temperatures are often kept below 5°C during the addition of reagents.[11] The rearrangement step may require heating, but this must be carefully controlled to avoid decomposition and unwanted side reactions.[1][7]
-
-
Ratio of Nitrating Acids: The ratio of nitric acid to sulfuric acid is a key parameter in nitration reactions.
-
Recommendation: Ensure the use of a well-established mixed-acid composition. An excess of sulfuric acid is typically used to protonate the nitric acid, forming the nitronium ion (NO₂⁺), which is the active electrophile.
-
-
Isomer Separation: The primary issue is often not the lack of formation of the 3-nitro isomer, but the difficulty in separating it from the much more abundant 5-nitro isomer.[1]
-
Recommendation: Employ effective purification techniques. Steam distillation under reduced pressure has been reported to be effective.[10] Column chromatography or fractional crystallization may also be necessary.
-
-
Alternative Route: The direct nitration of 2-aminopyridine is inherently low-yielding for the 3-nitro isomer.[1]
-
Recommendation: Consider an alternative, higher-yielding synthesis route, such as the amination of this compound, which has been reported to produce yields as high as 97%.[5]
-
Caption: Troubleshooting workflow for low yield of 2-amino-3-nitropyridine.
Issue 2: Product is Contaminated with an Unknown Impurity
Question: After synthesis and initial purification, my 2-amino-3-nitropyridine product is still contaminated. How can I identify and remove the impurity?
Answer:
The most likely impurity is the 2-amino-5-nitropyridine isomer, especially if you are using the 2-aminopyridine nitration route.[1]
-
Identification:
-
Melting Point: The melting point of pure 2-amino-3-nitropyridine is 163-165°C.[13] A broad or depressed melting point suggests impurities.
-
Spectroscopy: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry to characterize your product. Compare the resulting spectra with known data for 2-amino-3-nitropyridine and potential isomers like 2-amino-5-nitropyridine.
-
-
Removal:
-
Recrystallization: If the impurity is present in small amounts, recrystallization from a suitable solvent like ethanol may be sufficient.
-
Chromatography: For difficult separations, column chromatography using silica (B1680970) gel is a standard method for separating isomers. The choice of eluent will need to be optimized.
-
Steam Distillation: As mentioned, this technique has been specifically cited for separating the 3-nitro and 5-nitro isomers.[10]
-
Data Presentation
Table 1: Comparison of Synthesis Routes for 2-Amino-3-Nitropyridine
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Key Challenges | Reference |
| Nitration | 2-Aminopyridine | HNO₃, H₂SO₄ | < 10% | Low regioselectivity, difficult isomer separation.[1][8] | [1] |
| Amination | This compound | Ammonia solution | ~97% | Availability and synthesis of the starting material. | [5] |
| Multi-step | 2-Amino-5-bromopyridine | 1. HNO₃, H₂SO₄2. Fe, HCl | Good overall yield | Multi-step process, handling of bromine. | [1] |
Experimental Protocols
Protocol 1: Synthesis via Nitration of 2-Amino-5-bromopyridine (Adapted from Organic Syntheses)
This protocol is adapted from a procedure for the nitration of 2-amino-5-bromopyridine, which is an intermediate in a higher-yield synthesis of 2,3-diaminopyridine (B105623) (from 2-amino-3-nitropyridine).[1]
Step A: Nitration of 2-Amino-5-bromopyridine
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 500 mL of concentrated sulfuric acid.
-
Substrate Addition: Cool the flask in an ice bath. Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature does not exceed 5°C.[1]
-
Nitrating Agent Addition: Add 26 mL (0.57 mole) of 95% nitric acid dropwise while maintaining the temperature at 0°C.[1]
-
Reaction Progression: Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.[1]
-
Quenching: Cool the reaction mixture and pour it onto 5 liters of ice. Neutralize with approximately 1350 mL of 40% sodium hydroxide (B78521) solution.
-
Isolation: Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine (B172296) by filtration. Wash the solid with water until the washings are free of sulfate.[1]
Step B: Reduction to 2-Amino-3-nitropyridine (Conceptual - requires debromination)
Note: The literature describes the reduction of the nitro group. A subsequent or concurrent debromination step (e.g., catalytic hydrogenation with Pd/C) would be required to obtain the final product, 2-amino-3-nitropyridine. The following is a general reduction procedure.
-
Setup: Charge a flask with the 2-amino-5-bromo-3-nitropyridine, reduced iron powder, ethanol, water, and a small amount of concentrated hydrochloric acid.[1]
-
Reaction: Heat the mixture on a steam bath for 1 hour.[1]
-
Workup: After the reaction, the mixture would need to be processed to remove the bromine atom, typically via catalytic hydrogenation, which would also reduce the nitro group. This specific debromination-reduction is a complex step requiring further optimization.
Protocol 2: Synthesis via Amination of this compound
This protocol is based on a reported high-yield synthesis.[5]
-
Reaction Setup: Add this compound (4 g, 25.23 mmol) to a sealed tube.
-
Reagent Addition: Add ammonia solution (8.57 g, 504.6 mmol) to the sealed tube.[5]
-
Reaction: Heat the sealed tube to 90°C and stir the reaction at this temperature for 16 hours.[5]
-
Isolation: After the reaction is complete, cool the mixture to 0°C.
-
Purification: The product, 2-amino-3-nitropyridine, should precipitate as a yellow solid. Collect the product by filtration. The reported yield for this procedure is 97%.[5]
Visualizations
Caption: Overview of major synthetic routes to 2-amino-3-nitropyridine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 9. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 10. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. lookchem.com [lookchem.com]
- 13. 2-氨基-3-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Nucleophilic Substitution of 2-Chloro-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of 2-Chloro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during nucleophilic substitution of this compound?
A1: The most common side reactions include hydrolysis of the starting material, reduction of the nitro group, and potential ring-opening under certain conditions. These side reactions can lead to the formation of impurities and a decrease in the yield of the desired product.
Q2: Why is my reaction yield consistently low?
A2: Low yields can be attributed to several factors. Incomplete reaction, the presence of water leading to hydrolysis of the starting material, or unintended reduction of the nitro group are common culprits. The choice of solvent, base, and reaction temperature also plays a critical role in the reaction's efficiency.
Q3: I am observing an unexpected byproduct. How can I identify it?
A3: Unexpected byproducts are often the result of the side reactions mentioned above. The most likely byproducts are 2-hydroxy-3-nitropyridine (B160883) (from hydrolysis) or a derivative where the nitro group has been reduced to a nitroso, hydroxylamino, or amino group. Characterization by techniques such as NMR, mass spectrometry, and chromatography is recommended for definitive identification.
Q4: Can the nitro group be reduced during the nucleophilic substitution reaction?
A4: Yes, unintentional reduction of the nitro group can occur, especially when using nucleophiles with reducing properties (e.g., some sulfur-based nucleophiles) or if reducing agents are present as impurities. The reaction conditions, such as elevated temperatures, can sometimes promote this side reaction.
Q5: Is it possible for the pyridine (B92270) ring to open during the reaction?
A5: While not a direct side reaction of the nucleophilic substitution itself, pyridine ring-opening can occur under specific conditions, particularly when using amine nucleophiles. This is known as the Zincke reaction, which typically involves the formation of a pyridinium (B92312) salt prior to the ring-opening.[1][2]
Troubleshooting Guides
Issue 1: Formation of 2-Hydroxy-3-nitropyridine as a byproduct
-
Symptom: Presence of a polar impurity in your reaction mixture, often identified by chromatography and mass spectrometry.
-
Cause: This is due to the hydrolysis of this compound by water present in the reaction.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the introduction of atmospheric moisture.
-
Solvent Choice: Employ polar aprotic solvents like DMF or DMSO, ensuring they are of an anhydrous grade.[3]
-
Base Selection: If a base is required, use a non-hydroxylic base.
-
Issue 2: Unwanted Reduction of the Nitro Group
-
Symptom: Formation of byproducts with a mass corresponding to the desired product but with a reduced nitro group (e.g., -NO, -NHOH, or -NH2).
-
Cause: The nucleophile or other reagents in the reaction mixture are causing the reduction of the nitro group.
-
Troubleshooting Steps:
-
Nucleophile Selection: Be cautious with nucleophiles that have reducing properties. If possible, choose an alternative nucleophile.
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can promote reduction side reactions.
-
Chemoselective Reagents: If the desired transformation is the reduction of the nitro group, specific chemoselective reducing agents should be used in a separate step following the substitution. For example, stannous chloride (SnCl2) is commonly used for the reduction of nitro groups to amines.[4][5]
-
Issue 3: Low or No Conversion to the Desired Product
-
Symptom: A significant amount of starting material remains even after a prolonged reaction time.
-
Cause: The reaction conditions may not be optimal for the specific nucleophile being used. The reactivity of the nucleophile, the choice of solvent, base, and temperature all affect the reaction rate.
-
Troubleshooting Steps:
-
Increase Temperature: Nucleophilic aromatic substitutions often require heating. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
Choice of Base: For neutral nucleophiles like amines, the addition of a base is often necessary to deprotonate the nucleophile or to act as a scavenger for the HCl generated.
-
Solvent Effects: Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are generally preferred as they can accelerate the rate of SNAr reactions.
-
Nucleophile Concentration: Increasing the concentration of the nucleophile can also drive the reaction to completion.
-
Data Presentation
The reactivity of chloronitropyridine isomers in nucleophilic aromatic substitution is highly dependent on the relative positions of the chloro and nitro groups. The following table summarizes the second-order rate constants for the reaction of various chloronitropyridine isomers with piperidine, providing a quantitative comparison of their reactivity.[6]
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| This compound | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine Nucleophile
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous solvent to dissolve the starting material.
-
Add the amine nucleophile (1.1 - 1.5 eq) and the base (1.2 - 2.0 eq).
-
Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 80-120 °C, depending on the nucleophile's reactivity).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the solvent and inorganic salts. Typically, this involves diluting with an organic solvent like ethyl acetate (B1210297) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.
Mandatory Visualization
References
- 1. Zincke reaction - Wikipedia [en.wikipedia.org]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-3-nitropyridine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-Chloro-3-nitropyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound and its derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Multiple recrystallization steps leading to product loss.[1] - Degradation of the product at elevated temperatures.[1] - Incomplete extraction of the product. | - Optimize the recrystallization solvent system to minimize the number of required recrystallizations. - Consider alternative purification methods such as treatment with an alkaline solution.[1] - Ensure the extraction solvent is appropriate for the product and perform multiple extractions to maximize recovery. - For temperature-sensitive compounds, conduct purification at lower temperatures (e.g., 0-50°C for alkaline treatment).[1] |
| Product Fails to Crystallize or is an Oil | - Presence of significant impurities, particularly isomeric byproducts.[2] - Residual solvent remaining in the product.[2] | - Re-purify the product using column chromatography to separate isomers.[2] - Ensure complete removal of solvent under reduced pressure.[2] - Induce crystallization by seeding with a small crystal of the pure product or by scratching the inside of the flask with a glass rod.[2] |
| Presence of Isomeric Impurities (e.g., 5-nitro isomer) | - Reaction conditions favoring the formation of multiple isomers.[2] - Similar physical properties of isomers, making separation difficult.[2] | - Employ fractional recrystallization, potentially using a solvent system like ethanol/water where the desired isomer crystallizes first.[2] - Utilize column chromatography for more efficient separation of isomers.[2] |
| Product is Contaminated with Starting Material | - Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[2] - If the starting material has different solubility or acid-base properties, use a suitable extraction or recrystallization method to remove it.[3] |
| Dark-colored Product | - Formation of byproducts or degradation products.[4] | - Recrystallization from a suitable solvent can help remove colored impurities.[4] - Treatment with activated carbon during the purification process may decolorize the solution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: Common purification methods include:
-
Treatment with an alkaline solution: The crude product is treated with an aqueous alkaline solution (e.g., potassium carbonate, ammonium (B1175870) hydroxide) to remove acidic impurities. This can be done by digesting the solid crude product in the alkaline solution or by dissolving the crude product in a water-immiscible organic solvent and washing it with the alkaline solution.[1]
-
Recrystallization: This is a traditional method, though it can be challenging to remove certain impurities and may lead to yield loss with multiple steps.[1] Solvent systems like ethanol/water or benzene/n-hexane have been used for derivatives.[2][4]
-
Acid-Base Extraction: This technique can be used to separate the desired product from acidic or basic impurities by partitioning them between an organic solvent and an aqueous acidic or basic solution.[5][6][7]
-
Column Chromatography: This is a highly effective method for separating compounds with similar physical properties, such as isomers.[2]
-
Wet Distillation: In some cases, after chlorination and treatment with an alkali lye, wet distillation can be used to obtain purer this compound.[4][8]
Q2: How can I remove acidic impurities from my crude this compound product?
A2: A highly effective method is to treat the crude product with an alkaline solution. The impure product can be dissolved in an inert, water-immiscible organic solvent (like toluene (B28343) or xylene) and then vigorously mixed with an aqueous alkaline solution (such as sodium carbonate or ammonium hydroxide). After separation of the layers, the pure product can be recovered from the organic phase by evaporating the solvent.[1] This process is typically carried out at a temperature between 0 and 50°C.[1]
Q3: My product contains the 4-chloro-2-methyl-5-nitropyridine (B1427134) isomer. How can I separate it from the desired 4-chloro-2-methyl-3-nitropyridine?
A3: The 5-nitro isomer is a common byproduct and its similar physical properties to the 3-nitro isomer make separation challenging.[2] The recommended methods for separation are:
-
Fractional Recrystallization: Using a carefully selected solvent system, such as ethanol/water, may allow the desired 3-nitro isomer to crystallize out first upon cooling, leaving the 5-nitro isomer in the mother liquor.[2]
-
Column Chromatography: This is a more robust technique for separating isomers with similar polarities.[2]
Q4: What are the expected yields and purity levels after purification?
A4: The yield and purity are highly dependent on the reaction conditions and the chosen purification method.
-
Treating crude 2-chloro-6-ethoxy-3-nitropyridine (B8781690) with potassium carbonate in water can yield a product with 98% purity and a 93% yield.[1]
-
For the synthesis of 4-chloro-2-methyl-3-nitropyridine, after purification to remove the 5-nitro isomer, yields can range from 75% to 85%, with purities exceeding 95%.[2]
-
In the preparation of 2-chloro-3-aminopyridine from this compound, a yield of 98% with a purity of 99.1% has been reported after extraction.[4]
Quantitative Data Summary
| Product | Purification Method | Reagents/Solvents | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2-Chloro-6-methoxy-3-nitropyridine | Alkaline Treatment | Water, Potassium Carbonate | 40 | - | 99-100 | [1] |
| 2-Chloro-6-ethoxy-3-nitropyridine | Alkaline Treatment | Water, Potassium Carbonate | 30 | 93 | 98 | [1] |
| 4-Chloro-2-methyl-3-nitropyridine | Fractional Recrystallization | Ethanol/Water | - | 75-85 | >95 | [2] |
| N-methyl-3-nitro-2-pyridone | Recrystallization | Benzene/n-hexane | - | 71.7 | 98.4 | [4] |
| This compound | Wet Distillation | 40% NaOH (aq) | - | 93 | 98.6 | [4] |
| 2-Chloro-3-aminopyridine | Ether Extraction | Water, 25% Ammonia soln, Ether | Room Temp | 98 | 99.1 | [4] |
Experimental Protocols & Workflows
Alkaline Wash Purification Workflow
This workflow describes the purification of crude this compound derivatives by washing with an alkaline solution.
Caption: Alkaline wash purification workflow for this compound products.
Fractional Recrystallization for Isomer Separation
This diagram illustrates the logical steps involved in separating isomeric impurities via fractional recrystallization.
Caption: Logical workflow for separating isomers by fractional recrystallization.
References
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [cora.ucc.ie]
- 4. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
Troubleshooting guide for Suzuki coupling with 2-Chloro-3-nitropyridine
Troubleshooting Guide for Suzuki Coupling with 2-Chloro-3-nitropyridine (B167233)
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, this compound. The electron-withdrawing nature of the nitro group and the pyridine (B92270) nitrogen can significantly impact reactivity, often leading to low yields or reaction failure. This document offers solutions to common problems in a user-friendly question-and-answer format, alongside detailed experimental protocols and data to guide your synthetic efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the most common reasons for this failure?
Low or no yield in the Suzuki coupling of this compound is a frequent issue and can typically be attributed to several factors:
-
Inactive Catalyst System: The C-Cl bond in this compound is relatively strong and requires a highly active palladium catalyst for efficient oxidative addition, which is often the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.
-
Catalyst Inhibition: The pyridine nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition and deactivation.
-
Ineffective Base: The choice of base is critical for the activation of the boronic acid to facilitate the transmetalation step. An inappropriate base can lead to a sluggish or stalled reaction.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the desired product. These include protodeboronation of the boronic acid and homocoupling of the boronic acid.
-
Inadequate Reaction Conditions: Suboptimal temperature, solvent, or reaction time can all contribute to poor yields.
Q2: I am observing significant amounts of byproducts. How can I identify and minimize them?
The two most common byproducts in Suzuki coupling reactions are the result of protodeboronation and homocoupling.
-
Protodeboronation: This occurs when the boronic acid reacts with a proton source (often residual water in the solvent or base) to regenerate the corresponding arene.
-
Identification: This byproduct can be identified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, showing the mass or spectrum of the arene derived from your boronic acid.
-
Minimization:
-
Use anhydrous solvents and ensure your base is as dry as possible.
-
Consider using boronic esters (e.g., pinacol (B44631) esters) or organotrifluoroborates, which are generally more stable towards protodeboronation.
-
Use a non-aqueous base or a base that is less hygroscopic.
-
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.
-
Identification: This byproduct will have a mass corresponding to a dimer of the organic group from your boronic acid.
-
Minimization:
-
Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can promote homocoupling.
-
Thoroughly degas all solvents and the reaction mixture before adding the catalyst.
-
Using a Pd(0) source directly or ensuring complete reduction of a Pd(II) precatalyst can also help.
-
-
Q3: What are the recommended starting conditions for the Suzuki coupling of this compound?
For a challenging substrate like this compound, it is crucial to start with a robust catalytic system. Here are some recommended starting points:
-
Catalyst/Ligand: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine (B1218219) ligand such as SPhos or XPhos is often effective. Pre-formed catalysts like XPhos Pd G2 can also be an excellent choice for ensuring the formation of the active catalytic species.[1]
-
Base: A strong, non-nucleophilic base is generally preferred. Potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.
-
Solvent: A mixture of an organic solvent and water is frequently optimal. Common choices include 1,4-dioxane (B91453)/water or toluene/water. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.
-
Temperature: Due to the less reactive nature of the C-Cl bond, higher temperatures in the range of 80-110 °C are typically required.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of challenging chloropyridine substrates. While specific comprehensive data for this compound is sparse in the literature, these examples provide a strong basis for reaction optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | High |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | High |
| 3 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | Moderate |
| 4 | XPhos Pd G2 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 8 | Very High |
Yields are generalized based on literature for similar electron-deficient chloropyridines and may vary for this compound.
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ / SPhos | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | High |
| 2 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 110 | 12 | High |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 18 | Moderate |
| 4 | Pd(OAc)₂ / XPhos | Na₂CO₃ (2.0) | Acetonitrile/H₂O (3:1) | 80 | 24 | Moderate-Low |
Yields are generalized and optimization is recommended for the specific substrate.
Experimental Protocols
Detailed Methodology for the Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.0 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or a microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of the inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-phenyl-3-nitropyridine.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Mandatory Visualization
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Improving Regioselectivity in Reactions of 2-Chloro-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-nitropyridine (B167233). The information is designed to help you overcome common challenges and improve regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound?
A1: The regioselectivity of SNAr reactions on this compound is primarily governed by a combination of electronic and steric effects. The electron-withdrawing nitro group at the 3-position strongly activates the pyridine (B92270) ring towards nucleophilic attack. Specifically, it activates the ortho (C2 and C4) and para (C6) positions through resonance stabilization of the Meisenheimer intermediate. However, since the leaving group (Cl) is at the C2 position, the main competition for nucleophilic attack is between the C2 and C6 positions. The strong inductive effect of the nitro group makes the C2 position more electron-deficient and thus kinetically favored for nucleophilic attack.[1]
Q2: I am observing a mixture of isomers in my reaction. How can I favor the formation of the 2-substituted product?
A2: Formation of the 2-substituted product is often kinetically controlled. To favor the kinetic product, it is generally recommended to run the reaction at lower temperatures. This is because the transition state leading to the 2-substituted isomer is typically lower in energy due to the strong inductive effect of the adjacent nitro group. By keeping the temperature low, you can prevent the reaction from reaching thermodynamic equilibrium, which might favor the formation of the more stable 6-substituted isomer.
Q3: Under what conditions would the 6-substituted product be favored?
A3: The 6-substituted product is generally the thermodynamically more stable isomer. Its formation is favored under conditions that allow the reaction to reach equilibrium, such as higher reaction temperatures and longer reaction times. In the 6-substituted product, the nucleophile is para to the nitro group, which can lead to greater overall stability.
Q4: How does the nature of the nucleophile affect the regioselectivity?
A4: The steric bulk of the nucleophile can play a significant role. Larger, bulkier nucleophiles may experience greater steric hindrance when attacking the C2 position, which is flanked by the chloro and nitro groups. This steric hindrance can lead to a preference for attack at the less hindered C6 position. Conversely, smaller nucleophiles are more likely to attack the kinetically favored C2 position.
Q5: Can the solvent influence the regioselectivity of the reaction?
A5: Yes, the solvent can influence both the reaction rate and, in some cases, the regioselectivity. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thereby increasing its reactivity. While the solvent's effect on regioselectivity can be complex, it can influence the stability of the transition states leading to the different isomers.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Reaction temperature is too high or too low.- Incorrect solvent.- Nucleophile is not sufficiently reactive.- Reaction time is too short. | - Optimize the reaction temperature. Start with lower temperatures to favor the kinetic product and gradually increase if no reaction occurs.- Use a polar aprotic solvent such as DMF or DMSO.- If using a weak nucleophile, consider converting it to a more reactive form (e.g., using a base to deprotonate an alcohol or thiol).- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Formation of a Mixture of Isomers (Poor Regioselectivity) | - Reaction is running under thermodynamic control when the kinetic product is desired.- The nucleophile is sterically hindered.- The electronic preference for one position is not strong enough. | - To favor the 2-substituted (kinetic) product, run the reaction at a lower temperature.- To favor the 6-substituted (thermodynamic) product, use a higher temperature and longer reaction time.- If steric hindrance is an issue, consider using a less bulky nucleophile if possible.- Modify the substrate electronically by adding other substituents, although this changes the starting material. |
| No Reaction Occurs | - The nucleophile is too weak.- The reaction temperature is too low.- The solvent is not appropriate. | - Use a stronger nucleophile or add a base to increase the nucleophilicity.- Gradually increase the reaction temperature while monitoring for product formation and decomposition.- Ensure a suitable polar aprotic solvent is being used. |
| Product Decomposition | - The reaction temperature is too high.- The reaction time is too long.- The product is unstable under the reaction conditions. | - Reduce the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- If the product is known to be unstable, consider a milder workup procedure or in-situ derivatization. |
Data Presentation
The following tables summarize typical regioselectivity data for reactions of this compound and related compounds. Note that specific ratios can vary based on the exact reaction conditions.
Table 1: Regioselectivity of Amination Reactions
| Substrate | Nucleophile | Conditions | Product Ratio (C2:C6) | Yield (%) | Reference |
| 2,6-Dichloro-3-nitropyridine (B41883) | Piperidine | Ethanol, 40°C | Predominantly C2 | - | [2] |
| 2,6-Dichloro-3-nitropyridine | Ammonia (B1221849) | Methanol (B129727), 35-40°C | Predominantly C2 | 56.45 | [3] |
| This compound | Substituted Anilines | Ethylene (B1197577) Glycol, heat | Predominantly C2 | 90-94 | [4] |
Table 2: Regioselectivity of Reactions with Other Nucleophiles
| Substrate | Nucleophile | Conditions | Product Ratio (C2:C6) | Yield (%) | Reference |
| 2,6-Dichloro-3-nitropyridine | Sodium Methoxide | Methanol, 25-30°C | Predominantly C6 | 86.5 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Anilino-3-nitropyridine[4]
This protocol details the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Substituted Aniline (B41778)
-
Ethylene Glycol
-
Stannous Chloride (for subsequent reduction)
-
Methanol (for subsequent reduction)
Procedure:
-
A mixture of this compound (1 eq.) and the substituted aniline (1 eq.) is heated in ethylene glycol.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. Excellent yields (90-94%) of the 2-anilino-3-nitropyridine derivative are typically obtained.[4]
-
For subsequent reduction of the nitro group, the 2-anilino-3-nitropyridine derivative is refluxed with stannous chloride in methanol for 3 hours to yield the corresponding 2-anilino-pyridin-3-amine.[4]
Protocol 2: Synthesis of 2-Amino-3-nitropyridine (via reduction of this compound)[6]
This protocol describes a method for the reduction of the nitro group, which is a common subsequent reaction.
Materials:
-
This compound
-
Titanium tetrachloride (TiCl₄)
-
Magnesium (Mg)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia solution (25%)
-
Diethyl ether
Procedure:
-
Under a nitrogen atmosphere, slowly add TiCl₄ to anhydrous THF at 0°C with continuous stirring to form a yellow suspension.
-
Add Mg to the suspension and reflux for 3 hours to obtain a black suspension.
-
At 0°C, add this compound to the black suspension in batches.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add water and 25% ammonia solution.
-
Extract the product with diethyl ether.
-
Dry the organic phase over MgSO₄ and evaporate the solvent to obtain 2-chloro-3-aminopyridine.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical diagram of factors influencing regioselectivity.
References
- 1. organic chemistry - Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
By-products formed during the amination of 2-Chloro-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 2-Chloro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the amination of this compound?
The primary reaction mechanism is a nucleophilic aromatic substitution (SNAr). In this reaction, the amine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom on the pyridine (B92270) ring. The presence of the electron-withdrawing nitro group at the 3-position activates the ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.
Q2: What is the expected product of the amination of this compound?
The expected major product is 2-amino-3-nitropyridine (B1266227) or its N-substituted derivatives, depending on the amine used (e.g., ammonia (B1221849), primary, or secondary amines).
Q3: What are the common side reactions and by-products observed during this amination?
Several by-products can be formed, reducing the yield and purity of the desired product. These include:
-
Hydrolysis Product: Formation of 2-hydroxy-3-nitropyridine.
-
Isomeric By-products: If the starting material contains impurities like 2-chloro-5-nitropyridine, the corresponding 2-amino-5-nitropyridine (B18323) will be formed.
-
Over-amination Products: In the case of using primary amines, a second substitution on the resulting 2-amino-3-nitropyridine is possible, though generally less favorable.
-
Dimerization and Azoxy/Azo Compounds: Under certain conditions, side reactions involving the nitro and amino groups can lead to the formation of dimers or colored impurities like azoxy and azo compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the amination of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired 2-amino-3-nitropyridine | Incomplete reaction. | - Increase reaction time and/or temperature. - Use a higher concentration of the aminating agent. - Ensure efficient stirring. |
| Degradation of starting material or product. | - Use milder reaction conditions (lower temperature). - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Presence of a significant amount of 2-hydroxy-3-nitropyridine | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - If using aqueous ammonia, consider using a sealed reaction vessel (autoclave) to maintain pressure and favor the amination reaction over hydrolysis. |
| High reaction temperatures. | - Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote hydrolysis. | |
| Formation of colored impurities (yellow, orange, or red) | Formation of azoxy or azo compounds. | - Conduct the reaction under an inert atmosphere to minimize oxidative side reactions. - Use purified starting materials. - Optimize the reaction temperature and time to avoid prolonged heating which can promote the formation of these by-products. |
| Presence of isomeric impurities in the final product | Impure this compound starting material. | - Analyze the purity of the starting material by GC-MS or HPLC before use. - Purify the starting material by recrystallization or column chromatography if necessary. |
| Difficulty in isolating the product | Product is soluble in the reaction mixture or work-up solvents. | - After reaction completion, cool the mixture to induce precipitation. - Adjust the pH of the aqueous phase during work-up to minimize the solubility of the product. - Perform extraction with a suitable organic solvent. |
Experimental Protocols
General Protocol for Amination with Aqueous Ammonia in a Sealed Vessel
This protocol is a representative example and may require optimization.
Materials:
-
This compound
-
Aqueous ammonia (e.g., 25-30% solution)
-
Ethanol (or other suitable solvent)
-
Sealed reaction vessel (autoclave or pressure tube)
Procedure:
-
In a pressure-rated vessel, dissolve this compound (1.0 eq) in ethanol.
-
Add an excess of aqueous ammonia (10-20 eq).
-
Seal the vessel and heat the mixture with stirring to 80-120 °C.
-
Maintain the temperature for 4-16 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Analytical Method for By-product Analysis by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid or formic acid) is commonly used. A typical gradient might be:
-
Start with 10% acetonitrile for 5 minutes.
-
Ramp to 90% acetonitrile over 20 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to 10% acetonitrile and equilibrate for 5 minutes.
-
Detection:
-
UV detection at a wavelength where both the starting material, product, and potential by-products have significant absorbance (e.g., 254 nm or 300 nm).
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Reaction Pathway and Potential By-products
Caption: Main reaction and formation of key by-products.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
How to avoid over-nitration in the synthesis of nitropyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of nitropyridines, with a particular focus on preventing over-nitration.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine (B92270) challenging?
Pyridine is inherently less reactive towards electrophilic aromatic substitution than benzene.[1] This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine ring.[1] Consequently, harsh reaction conditions, such as the use of fuming nitric acid and high temperatures, are often required for nitration to proceed, which can lead to low yields and the formation of side products.[1] Under acidic conditions, the pyridine nitrogen is protonated, forming the pyridinium (B92312) cation, which is even more strongly deactivated.
Q2: What is the typical regioselectivity for the direct nitration of pyridine?
The primary product of the direct nitration of unsubstituted pyridine is 3-nitropyridine.[1] The ortho (2- and 6-) and para (4-) positions are significantly more deactivated towards electrophilic attack.[1]
Q3: What are the main factors that contribute to over-nitration (di- or tri-nitration)?
Over-nitration is a common issue, particularly with substituted pyridines that are more activated towards nitration. The primary factors include:
-
High Reaction Temperature: Increased temperatures accelerate the reaction rate, often favoring multiple substitutions.
-
Excess Nitrating Agent: Using a large excess of the nitrating agent significantly increases the probability of multiple nitration events.
-
Substrate Reactivity: Pyridine rings bearing electron-donating groups (e.g., alkyl, amino groups) are more activated and therefore more susceptible to over-nitration.[1]
Troubleshooting Guide: Avoiding Over-Nitration
This guide provides strategies to control the nitration of pyridines and favor the formation of mono-nitrated products.
| Issue | Recommended Actions |
| Excessive Di-nitration | 1. Temperature Control: Lower the reaction temperature to reduce the rate of the second nitration. Maintain a consistent and controlled temperature throughout the addition of the nitrating agent.[1] 2. Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent.[1] 3. Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to maintain a low concentration of the active nitrating species.[1] 4. Reaction Time Monitoring: Monitor the reaction progress using techniques like TLC or GC-MS to halt the reaction once the desired mono-nitrated product is maximized.[1] |
| Low Yield of Desired Mono-nitropyridine | 1. Alternative Nitration Methods: For substrates prone to decomposition or over-nitration under harsh conditions, consider alternative methods such as the nitration of a pyridine-N-oxide intermediate or a dearomatization-rearomatization strategy.[1] 2. Influence of Substituents: Be mindful of existing substituents on the pyridine ring. Electron-donating groups can increase reactivity and the risk of over-nitration, while electron-withdrawing groups will require more forcing conditions.[1] |
| Difficulty in Isolating the Desired Isomer | 1. Isomer-Specific Synthesis: If a specific isomer is required that is not favored by direct nitration, a multi-step synthetic route may be necessary. For example, the synthesis of 4-nitropyridine (B72724) can be achieved through the nitration of pyridine-N-oxide, followed by reduction of the N-oxide. |
Data Presentation: Yields of Nitropyridines under Various Conditions
The following table summarizes the yields of nitropyridine synthesis under different experimental conditions, highlighting the impact of the synthetic strategy and substituents on the outcome.
| Starting Material | Nitrating Agent/Conditions | Product(s) | Yield (%) | Reference |
| Pyridine | KNO₃ / fuming H₂SO₄, 330 °C | 3-Nitropyridine | 6% | [2] |
| Pyridine | NO₂F | 3-Nitropyridine | 10% | [2] |
| Pyridine | N₂O₅ / SO₂/H₂O | 3-Nitropyridine | 77% | [3] |
| Pyridine-N-oxide | Fuming HNO₃ / H₂SO₄, 125-130 °C, 3h | 4-Nitropyridine-N-oxide | >90% | |
| 2-Phenylpyridine derivative (as oxazino pyridine) | TBN, TEMPO, Toluene, 70 °C, 24h; then 6N HCl, 70 °C, 36h | meta-Nitropyridine derivative | 87% | [2] |
| Unsubstituted oxazino pyridine | TBN, TEMPO, Toluene, 70 °C, 24h; then 6N HCl | Mono- and di-nitropyridine (3:1 ratio) | 47% (combined) | |
| 2-Arylated oxazino pyridines | TBN, TEMPO, Toluene, 70 °C | meta-Nitropyridines | 70-87% | [2] |
| Pyridine and substituted pyridines | HNO₃ / Trifluoroacetic anhydride | 3-Nitropyridines | 10-83% | [1][4] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Mono-nitration of Pyridine Derivatives
This protocol outlines general principles for minimizing over-nitration in direct nitration reactions.[1]
-
Cooling: Cool the pyridine substrate, dissolved in a suitable solvent if necessary, in an ice or dry ice/acetone (B3395972) bath to the desired starting temperature (e.g., 0°C or lower).
-
Preparation of Nitrating Mixture: Separately prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) and cool it to the same temperature.
-
Slow Addition: Add the nitrating mixture to the substrate solution dropwise using an addition funnel. Maintain a slow and steady addition rate to prevent localized heating.
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction and adjust the addition rate and external cooling as needed to maintain the desired temperature.
-
Reaction Monitoring: Follow the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Once the desired mono-nitrated product is maximized, quench the reaction by carefully pouring the mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the solution with a suitable base (e.g., saturated sodium carbonate solution) until the desired pH is reached. Extract the product with an appropriate organic solvent.
-
Purification: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by techniques such as recrystallization or column chromatography.
Protocol 2: Synthesis of 4-Nitropyridine-N-Oxide via Nitration of Pyridine-N-Oxide
This method is effective for producing 4-nitropyridine derivatives, which are often difficult to obtain by direct nitration of the parent pyridine.
-
Preparation of the Nitrating Acid: In a flask cooled in an ice bath, slowly add 12 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C before use.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, heat 9.51 g (100 mmol) of pyridine-N-oxide to 60°C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over a period of 30 minutes. The internal temperature will initially decrease.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid will precipitate.
-
Isolation and Purification: Collect the solid by filtration. Extract the product from the solid using acetone and evaporate the solvent to obtain the crude product. The product can be further purified by recrystallization from acetone.
Visualizations
Caption: Experimental workflow for controlled mono-nitration of pyridines.
Caption: Relationship between reaction parameters and nitration outcome.
References
Technical Support Center: Mastering Temperature Control in 2-Chloro-3-nitropyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for managing temperature in reactions involving 2-Chloro-3-nitropyridine (B167233).
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, offering potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| TC-001 | Rapid, uncontrolled temperature increase (runaway reaction) during nitration. | The nitration of pyridine (B92270) derivatives is often highly exothermic.[1][2][3] Rapid addition of the nitrating agent can lead to a dangerous and uncontrolled temperature spike. | 1. Slow Reagent Addition: Add the nitrating agent dropwise or in small portions to manage the rate of heat generation.[1][4]2. Efficient Cooling: Employ an ice bath or a cryostat to maintain a consistent, low temperature.[1]3. Dilution: Performing the reaction at a lower concentration can help dissipate heat more effectively.[1] |
| TC-002 | Low yield of this compound. | Suboptimal reaction temperatures can lead to incomplete reactions or the formation of side products.[1] | 1. Temperature Optimization: Systematically vary the reaction temperature to find the optimal conditions for your specific substrate and reagents.[1]2. Reaction Monitoring: Use techniques like TLC or GC-MS to monitor the reaction's progress and determine the ideal reaction time at a given temperature.[4] |
| TC-003 | Formation of di-nitrated or other unwanted byproducts. | Elevated temperatures can promote over-nitration or other side reactions.[4] | 1. Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of secondary nitration.[4]2. Controlled Stoichiometry: Use a minimal excess of the nitrating agent to limit the potential for multiple nitrations.[4] |
| TC-004 | Inconsistent product purity between batches. | Temperature fluctuations during the reaction or work-up can lead to variable product quality. | 1. Precise Temperature Control: Utilize automated temperature control systems to maintain a stable temperature profile throughout the reaction.2. Standardized Quenching: Quench the reaction by pouring it onto a precise amount of ice to ensure rapid and consistent cooling.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in temperature control during the synthesis of this compound?
The synthesis of this compound and related compounds often involves highly exothermic steps, particularly during nitration.[1][2][3] The primary challenge is to effectively dissipate the heat generated to prevent a runaway reaction, which can lead to the formation of impurities, reduced yield, and significant safety hazards.[1]
Q2: What are the typical temperature ranges for reactions involving this compound?
The optimal temperature can vary significantly depending on the specific reaction step. For instance, a chlorination step to produce this compound from an N-alkyl-3-nitro-2-pyridone precursor is often conducted at elevated temperatures, in the range of 90°C to 130°C.[5] In contrast, diazotization reactions, which may be part of a synthetic route to a related compound, are typically carried out at much lower temperatures, such as -5°C to 0°C, to ensure the stability of the diazonium salt.[6]
Q3: How can I accurately monitor the internal temperature of my reaction?
It is crucial to use a calibrated thermometer or thermocouple placed directly in the reaction mixture. Avoid placing the temperature probe in the cooling bath, as this will not reflect the actual temperature of the reactants. Continuous monitoring is essential, especially during the addition of reagents.[4]
Q4: Are there any specific safety precautions related to temperature control in these reactions?
Yes. Due to the exothermic nature of many of the reaction steps, it is imperative to have a robust cooling system in place and to add reagents slowly.[1][4] Always work in a well-ventilated fume hood and have appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be prepared for a potential rapid temperature increase by having a larger cooling bath or an emergency quenching plan ready.
Experimental Protocols
Protocol 1: General Procedure for Nitration of a Pyridine Derivative
This protocol outlines a general method for the nitration of a pyridine derivative, emphasizing temperature control.
Materials:
-
Pyridine substrate
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Suitable solvent (if applicable)
-
Base for neutralization (e.g., sodium carbonate)
Procedure:
-
Cooling: In a reaction vessel equipped with a stirrer and a thermometer, cool the pyridine substrate, dissolved in a suitable solvent if necessary, to the desired starting temperature (e.g., 0°C) using an ice or dry ice/acetone bath.[4]
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid to concentrated sulfuric acid while cooling the mixture in an ice bath. Allow the nitrating mixture to reach the same temperature as the substrate solution.[7]
-
Slow Addition: Add the chilled nitrating mixture to the substrate solution dropwise using an addition funnel. Maintain a slow and steady addition rate to prevent a significant rise in the internal temperature.[4]
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Adjust the addition rate and external cooling as needed to maintain the target temperature.[4]
-
Reaction Progress: After the addition is complete, allow the reaction to proceed at the controlled temperature. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS).[4]
-
Quenching: Once the reaction has reached the desired level of conversion, carefully pour the reaction mixture onto crushed ice to quench the reaction and dissipate any remaining heat.[4]
-
Neutralization and Work-up: Neutralize the quenched mixture with a suitable base and proceed with the extraction and purification of the desired product.
Protocol 2: Synthesis of this compound via Chlorination
This protocol is based on a patented method for the synthesis of this compound.[5]
Materials:
-
N-alkyl-3-nitro-2-pyridone
-
Chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride)
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a condenser, and a thermometer, add the N-alkyl-3-nitro-2-pyridone.
-
Heating: Heat the reaction vessel to a temperature between 90°C and 130°C.
-
Slow Addition of Chlorinating Agent: Slowly and carefully add the chlorinating agent to the heated N-alkyl-3-nitro-2-pyridone. The addition should be controlled to maintain the reaction temperature within the specified range.
-
Reaction Monitoring: Maintain the reaction at the target temperature and monitor its progress until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture and proceed with the appropriate work-up and purification steps to isolate the this compound.
Visualizations
Caption: Workflow for controlled temperature nitration.
Caption: Troubleshooting logic for a runaway reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Chloro-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-chloro-3-nitropyridine (B167233). This substrate presents unique challenges due to the electronic properties of the nitropyridine ring and the potential for catalyst inhibition.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenges arise from two main factors:
-
Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and poisoning the catalyst.[1][2] This is a well-documented issue, often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1]
-
Substrate Reactivity: 2-chloropyridines are generally less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine (C-Cl) bond.[3] This makes the initial oxidative addition step of the catalytic cycle more difficult and often requires a more active catalyst system.[2][3] The presence of the electron-withdrawing nitro group can further influence the electronic properties of the substrate.
Q2: What are the most common side reactions, and how can they be minimized?
A2: Common side reactions in cross-coupling reactions with pyridine derivatives include:
-
Dehalogenation: The chloro group is replaced by a hydrogen atom. This can be influenced by the choice of ligand and base. Lowering the reaction temperature can sometimes mitigate this issue.[1]
-
Homocoupling: The organometallic reagent couples with itself. This can be exacerbated by the presence of oxygen, so it is crucial to thoroughly degas the reaction mixture.[1][2] Using a Pd(0) source directly or a pre-catalyst that rapidly generates the active species can also help.[1]
-
Protodeboronation (in Suzuki reactions): The boronic acid is replaced by a proton from the solvent or trace water. Using anhydrous solvents and reagents, or employing more stable boronic esters (e.g., pinacol (B44631) esters), can reduce this side reaction.[2][3]
Q3: What type of palladium catalyst and ligand is most effective for this compound?
A3: For challenging substrates like 2-chloropyridines, standard catalysts such as Pd(PPh₃)₄ may be insufficient.[2][3] Highly active catalyst systems are generally required. The most effective systems typically involve:
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[3][4][5] These ligands promote the formation of the active monoligated palladium(0) species, which facilitates the difficult oxidative addition of the C-Cl bond.[3]
-
Pre-formed Catalysts: Using pre-formed, air-stable palladium precatalysts can improve reproducibility and activity.
Troubleshooting Guides
Issue 1: Low to No Yield
If you are observing low to no product formation, systematically evaluate each component of the reaction.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst System | Switch to a more active catalyst system. For 2-chloropyridines, Buchwald ligands (SPhos, XPhos) or NHC ligands are recommended.[3][5] Consider increasing the catalyst loading. |
| Ineffective Base | The choice of base is critical. Screen strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[3][4] The solubility of the base can also be a factor, so consider solvent systems like dioxane/water that can partially dissolve it.[3] |
| Insufficient Reaction Temperature | 2-chloropyridines often require higher temperatures (e.g., 80-120 °C) to facilitate oxidative addition.[3] Consider microwave irradiation to safely reach higher temperatures. |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[3] |
Data Presentation: Catalyst System Comparison for Suzuki-Miyaura Coupling
While specific comparative data for this compound is limited, the following table summarizes typical conditions for related challenging 2-chloropyridine (B119429) substrates, which can serve as a starting point for optimization.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >90 | 1-2 |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | >95 | 1-3 |
Data compiled from typical results for similar substrates as reported in the literature.[6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific coupling partners.
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[2]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add degassed 1,4-dioxane via syringe.[2]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[2]
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for low yield reactions.
Caption: The Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Reactions Involving 2-Chloro-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-nitropyridine (B167233). The information is designed to address specific issues that may be encountered during the work-up and purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with this compound?
A1: this compound is a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
Q2: My SNAr (Nucleophilic Aromatic Substitution) reaction with an amine nucleophile is complete, but I'm having trouble isolating the product. What are some common reasons for this?
A2: Low recovery of your 2-amino-3-nitropyridine (B1266227) derivative can stem from several factors during work-up. Your product might be partially soluble in the aqueous layer, especially if it is a polar molecule.[2] To mitigate this, you can try back-extracting the aqueous layer multiple times with your organic solvent. Another possibility is the formation of emulsions during extraction; adding brine can help to break these up. Also, ensure that the pH of the aqueous layer is appropriate to keep your product in its neutral, less water-soluble form.
Q3: I am observing multiple spots on my TLC after a Suzuki-Miyaura coupling reaction with this compound, even after work-up. What could these be?
A3: In Suzuki-Miyaura reactions, besides your desired coupled product, several side products can form. Common byproducts include homo-coupling of the boronic acid and dehalogenation of the this compound starting material.[3] These impurities can often be co-elute with the product during column chromatography. Careful selection of the solvent system for chromatography is crucial for obtaining a pure product.
Q4: Can I use a strong base to deprotonate my thiol nucleophile for a reaction with this compound?
A4: While a base is necessary to generate the more nucleophilic thiolate, using a very strong base can sometimes lead to side reactions or degradation of the starting material or product.[4] It is often preferable to use a milder base, such as potassium carbonate or triethylamine, and gently heat the reaction mixture to drive it to completion.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions with Amines
| Issue | Possible Cause | Recommended Solution |
| Low or no product formation | Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. If the reaction has stalled, consider increasing the temperature or adding a catalyst (if applicable). |
| Poor nucleophilicity of the amine. | If using a weakly nucleophilic amine, consider using a more polar aprotic solvent like DMF or DMSO to enhance its reactivity. | |
| Degradation of starting material or product. | Avoid excessively high temperatures and prolonged reaction times. | |
| Product is an oil and fails to crystallize | Presence of residual solvent. | Ensure the product is thoroughly dried under high vacuum. |
| High level of impurities. | Purify the crude product using column chromatography before attempting crystallization. | |
| Multiple spots on TLC after work-up | Unreacted starting material. | Ensure the reaction has gone to completion. |
| Formation of side products (e.g., di-substituted products). | Use a stoichiometric amount of the amine nucleophile. Consider adding the amine slowly to the reaction mixture. |
Suzuki-Miyaura Coupling Reactions
| Issue | Possible Cause | Recommended Solution |
| Low yield of coupled product | Catalyst inhibition by the pyridine (B92270) nitrogen. | Use a ligand that can coordinate strongly to the palladium center and prevent inhibition, such as a bulky biarylphosphine ligand. |
| Protodeboronation of the boronic acid. | Ensure anhydrous reaction conditions and use a freshly opened or purified boronic acid. | |
| Incomplete reaction. | Increase the reaction temperature or try a more active catalyst system. | |
| Formation of homo-coupled byproduct | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in removing tin byproducts (if using organostannanes) | Residual tin compounds in the product. | During work-up, wash the organic layer with an aqueous solution of KF or DBU to precipitate the tin compounds, which can then be removed by filtration. |
Reactions with Thiol Nucleophiles
| Issue | Possible Cause | Recommended Solution |
| Low yield of the thioether product | Oxidation of the thiol to a disulfide. | Perform the reaction under an inert atmosphere to minimize oxidation. |
| Insufficient deprotonation of the thiol. | Use a suitable base (e.g., K2CO3, Et3N) to generate the thiolate in situ. Ensure the base is dry and added in an appropriate stoichiometric amount. | |
| Product is difficult to purify | The product is highly polar and streaks on silica (B1680970) gel. | Consider using a different stationary phase for chromatography, such as alumina, or try reverse-phase chromatography. |
| The product is unstable on silica gel. | Minimize the time the product is on the column and consider using a less acidic grade of silica gel. |
Experimental Protocols
General Work-up Procedure for SNAr Reactions with Amines
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
General Work-up Procedure for Suzuki-Miyaura Coupling Reactions
-
Quenching: After cooling the reaction mixture, dilute it with an organic solvent such as ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and any inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the nucleophilic aromatic substitution of this compound with various nucleophiles under different conditions, as reported in the literature. This data is intended to provide a general expectation of reaction efficiency.
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purification Method |
| Aniline | Ethylene Glycol | - | Heated | - | 90-94 | Not specified |
| Substituted Anilines | Ethylene Glycol | - | Heated | - | 90-94 | Not specified |
| Heterocyclic Amides | Not specified | Catalytic | Not specified | - | Not specified | Not specified |
| Thiophenols | DMF | K2CO3 | Heated | - | Good | Column Chromatography |
Note: Yields are highly dependent on the specific substrates, reaction scale, and purification techniques employed.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Chloro-3-nitropyridine vs. 2-Fluoro-3-nitropyridine in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of the reactivity of 2-chloro-3-nitropyridine (B167233) and 2-fluoro-3-nitropyridine (B72422) in nucleophilic aromatic substitution (SNAr) reactions, supported by established chemical principles and experimental data from analogous systems.
In the realm of heterocyclic chemistry, 2-halo-3-nitropyridines are valuable substrates for the synthesis of a wide array of functionalized pyridine (B92270) derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The reactivity of these substrates is critically influenced by the nature of the halogen at the 2-position. This guide elucidates the differences in reactivity between this compound and 2-fluoro-3-nitropyridine, providing a basis for informed substrate selection.
Executive Summary of Reactivity
In nucleophilic aromatic substitution reactions, the reactivity of the leaving group often follows the trend F > Cl > Br > I, which is contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2). This is attributed to the mechanism of SNAr, where the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.
Quantitative Reactivity Comparison
While specific rate constants for the reaction of this compound and 2-fluoro-3-nitropyridine with a given nucleophile are not available in a single comparative study, the relative rates can be inferred from established principles of physical organic chemistry and data from similar systems. The following table provides a semi-quantitative comparison based on the known reactivity patterns of halopyridines in SNAr reactions.
| Feature | 2-Fluoro-3-nitropyridine | This compound | Rationale |
| Relative Reactivity | Very High | High | The highly electronegative fluorine atom provides superior stabilization of the Meisenheimer intermediate through its strong inductive effect.[3] |
| Reaction Conditions | Milder conditions (lower temperatures, shorter reaction times) | More forcing conditions may be required | Due to the higher reactivity of the fluoro-substituted compound. |
| Leaving Group Ability | Excellent | Good | In SNAr, the ability to stabilize the intermediate is more important than the C-X bond strength. |
| Typical Nucleophiles | Wide range of nucleophiles including amines, alcohols, and thiols. | Also reacts with a variety of nucleophiles, but may require stronger nucleophiles or harsher conditions for comparable yields. | The enhanced electrophilicity of the carbon bearing the fluorine facilitates attack by a broader scope of nucleophiles. |
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the nucleophilic aromatic substitution on 2-halo-3-nitropyridines is a two-step addition-elimination process, as illustrated in the following diagram.
Caption: General mechanism of nucleophilic aromatic substitution on 2-halo-3-nitropyridines.
A general experimental workflow for comparing the reactivity of the two substrates is outlined below.
Caption: General experimental workflow for a comparative reactivity study.
Experimental Protocols
The following is a generalized experimental protocol for the reaction of 2-halo-3-nitropyridines with an amine nucleophile. This protocol can be adapted for a direct comparison of the reactivity of this compound and 2-fluoro-3-nitropyridine.
Materials:
-
This compound or 2-Fluoro-3-nitropyridine (1.0 equivalent)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile)
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N)) (1.5-2.0 equivalents)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the 2-halo-3-nitropyridine and the anhydrous solvent.
-
Add the amine nucleophile to the stirred solution.
-
Add the base to the reaction mixture.
-
The reaction mixture is stirred at a predetermined temperature (e.g., room temperature, 50 °C, 80 °C). For a comparative study, it is crucial that the temperature is identical for both substrates.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-3-nitropyridine (B1266227) derivative.
Note: For 2-fluoro-3-nitropyridine, the reaction is expected to proceed at a significantly faster rate. Therefore, the reaction time and temperature may need to be adjusted accordingly to control the reaction and minimize potential side reactions.
Conclusion
The choice between this compound and 2-fluoro-3-nitropyridine as a substrate in nucleophilic aromatic substitution reactions should be guided by the desired reactivity. 2-Fluoro-3-nitropyridine is the more reactive species, allowing for milder reaction conditions and potentially broader substrate scope. However, this compound remains a viable and often more economical option, particularly when harsher reaction conditions are permissible. For syntheses requiring high efficiency and mild conditions, 2-fluoro-3-nitropyridine is the superior choice. This guide provides the foundational knowledge for researchers to make an informed decision based on the specific requirements of their synthetic targets.
References
Spectroscopic Validation of 2-amino-3-nitropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the validation of the chemical structure of 2-amino-3-nitropyridine (B1266227). By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols, this document serves as a crucial resource for researchers in the fields of analytical chemistry, organic synthesis, and pharmaceutical development. The structural elucidation of this and similar molecules is paramount for ensuring the quality, safety, and efficacy of novel chemical entities.
Structural Overview and Comparative Compounds
2-amino-3-nitropyridine is a substituted pyridine (B92270) ring with an amino group at the C2 position and a nitro group at the C3 position. Its chemical structure dictates its unique spectroscopic fingerprint. For a robust validation, the spectroscopic data of 2-amino-3-nitropyridine is compared with structurally related isomers and analogues. The chosen comparative compounds include 2-amino-5-nitropyridine, which has a different substitution pattern for the nitro group, and 2-aminopyridine, which lacks the nitro group substituent. These comparisons help in unequivocally assigning the observed spectroscopic signals to the correct structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing definitive information about the molecular structure.
Comparative ¹H NMR Data
The ¹H NMR spectrum of 2-amino-3-nitropyridine in DMSO-d₆ is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The presence of the electron-withdrawing nitro group and the electron-donating amino group significantly influences the chemical shifts of these protons.
| Compound | H4 (δ, ppm) | H5 (δ, ppm) | H6 (δ, ppm) | NH₂ (δ, ppm) |
| 2-amino-3-nitropyridine | ~8.38 (dd) | ~6.74 (dd) | ~8.38 (dd) | ~7.87 (s) |
| 2-amino-5-nitropyridine | ~8.30 (d) | ~8.05 (dd) | ~8.90 (d) | ~7.50 (s) |
| 2-aminopyridine | ~6.50 (d) | ~7.35 (t) | ~8.00 (d) | ~5.80 (s) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).
Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The positions of the amino and nitro groups have a pronounced effect on the chemical shifts of the pyridine ring carbons.
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) |
| 2-amino-3-nitropyridine | ~157.0 | ~133.0 | ~148.0 | ~114.0 | ~136.0 |
| 2-amino-5-nitropyridine | ~161.5 | ~107.9 | ~132.1 | ~140.8 | ~149.2 |
| 2-aminopyridine | ~158.5 | ~108.9 | ~137.6 | ~113.8 | ~148.1 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a 45-degree pulse angle with proton decoupling.
-
Set the relaxation delay to 5 seconds.
-
Acquire 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Comparative IR Absorption Data
The IR spectrum of 2-amino-3-nitropyridine shows characteristic absorption bands for the N-H stretches of the amino group and the asymmetric and symmetric stretches of the nitro group.[1][2]
| Functional Group | 2-amino-3-nitropyridine (cm⁻¹) | 2-amino-5-nitropyridine (cm⁻¹) | 2-aminopyridine (cm⁻¹) |
| N-H Stretch (Amino) | ~3400, ~3300 | ~3450, ~3330 | ~3430, ~3290 |
| N-O Stretch (Nitro, asym) | ~1570 | ~1520 | N/A |
| N-O Stretch (Nitro, sym) | ~1350 | ~1340 | N/A |
| C=C, C=N Stretch (Aromatic) | ~1640, ~1600 | ~1620, ~1590 | ~1610, ~1570 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the compound with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Scan in the range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.
Comparative Mass Spectrometry Data
The mass spectrum of 2-amino-3-nitropyridine will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can also be diagnostic.
| Compound | Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2-amino-3-nitropyridine | 139.11 | 140.04 | 122, 94, 67 |
| 2-amino-5-nitropyridine | 139.11 | 140.04 | 122, 94, 67 |
| 2-aminopyridine | 94.11 | 95.09 | 67, 40 |
Note: [M+H]⁺ refers to the protonated molecular ion commonly observed in electrospray ionization (ESI).
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Scan over a mass-to-charge (m/z) range of 50-500.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions. Compare the observed m/z values with the calculated values.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the structural validation of 2-amino-3-nitropyridine using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic validation of 2-amino-3-nitropyridine.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and reliable method for the structural validation of 2-amino-3-nitropyridine. By comparing the experimental data with that of known isomers and analogues, researchers can confidently confirm the identity and purity of their synthesized compounds. The detailed protocols provided in this guide are intended to facilitate the replication of these validation experiments in a research or industrial setting, ensuring consistency and accuracy in chemical analysis.
References
A Comparative Guide to the Synthesis and Reactivity of 2-Chloro-3-nitropyridine and 2,6-dichloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Chloro-3-nitropyridine and 2,6-dichloro-3-nitropyridine (B41883), two key building blocks in synthetic chemistry. We will delve into their synthesis, physical properties, and critically, their reactivity in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and detailed protocols.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two compounds is presented below. These properties are crucial for handling, storage, and designing reaction conditions.
| Property | This compound | 2,6-dichloro-3-nitropyridine |
| Molecular Formula | C₅H₃ClN₂O₂[1][2] | C₅H₂Cl₂N₂O₂[3][4] |
| Molecular Weight | 158.54 g/mol [1][2] | 192.99 g/mol [3][4] |
| Appearance | Yellow crystalline powder[1][5] | Pale yellow crystalline solid[6] |
| Melting Point | 100-103 °C[2][7][8] | 55-60 °C[4][9][10] |
| CAS Number | 5470-18-8[1][2] | 16013-85-7[3][4] |
Synthesis of this compound and 2,6-dichloro-3-nitropyridine
The synthetic routes to these compounds differ significantly, primarily due to the starting materials and the directing effects of the substituents on the pyridine (B92270) ring.
2.1. Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process starting from 2-hydroxypyridine (B17775) (2-pyridone). The pyridine ring is first nitrated, followed by a chlorination reaction.[11]
-
Step 1: Nitration of 2-hydroxypyridine: 2-hydroxypyridine is treated with a mixture of sulfuric acid and nitric acid to introduce a nitro group at the 3-position.
-
Step 2: Chlorination of 3-nitro-2-pyridone: The resulting 3-nitro-2-pyridone is then chlorinated using a reagent like thionyl chloride or triphosgene (B27547) to replace the hydroxyl group with a chlorine atom.[11][12]
2.2. Synthesis of 2,6-dichloro-3-nitropyridine
The synthesis of 2,6-dichloro-3-nitropyridine typically starts from 2,6-dichloropyridine (B45657). The existing chloro groups are meta-directing for electrophilic substitution, and the pyridine nitrogen directs the incoming nitro group to the 3-position.
The nitration is usually achieved using a mixture of concentrated sulfuric acid and fuming nitric acid or potassium nitrate.[13] The reaction often requires elevated temperatures to proceed at a reasonable rate.
2.3. Comparison of Synthesis Methods
| Feature | Synthesis of this compound | Synthesis of 2,6-dichloro-3-nitropyridine |
| Starting Material | 2-hydroxypyridine | 2,6-dichloropyridine |
| Key Steps | 1. Nitration 2. Chlorination | 1. Nitration |
| Typical Reagents | H₂SO₄, HNO₃; SOCl₂ or (COCl₂)₃ | H₂SO₄, fuming HNO₃ or KNO₃ |
| Reaction Conditions | Step 1: 60°C; Step 2: 110°C | 65-120°C |
| Reported Yields | Moderate to good over two steps | 46% to over 80%[13] |
2.4. Experimental Protocols
Protocol 1: Synthesis of this compound from 3-nitro-2-pyridone [11]
-
To a stirred solution of 3-nitro-2-pyridone in N,N-dimethylformamide (DMF), slowly add thionyl chloride at room temperature.
-
Heat the reaction mixture to 110°C and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain this compound.
Protocol 2: Synthesis of 2,6-dichloro-3-nitropyridine from 2,6-dichloropyridine [13]
-
To a mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0°C, add 2,6-dichloropyridine portion-wise while maintaining the temperature.
-
After the addition is complete, heat the reaction mixture to 65°C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Filter the precipitated solid, wash thoroughly with water, and dry to yield 2,6-dichloro-3-nitropyridine. The crude product can be further purified by column chromatography.
2.5. Synthetic Pathway Diagram
Caption: Comparative synthesis routes for the two reagents.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic attack, making both compounds excellent substrates for SNAr reactions. However, the additional chlorine atom in 2,6-dichloro-3-nitropyridine introduces important differences in reactivity and regioselectivity.
3.1. General Principles of SNAr on Nitropyridines
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride ion. The nitro group plays a crucial role in stabilizing the Meisenheimer complex, especially when it is positioned ortho or para to the site of nucleophilic attack.
3.2. Comparative Reactivity
While direct kinetic data comparing the two compounds under identical conditions is scarce in the literature, a qualitative comparison can be made based on established electronic principles.
-
This compound: The chlorine atom at the 2-position is ortho to the nitro group. This arrangement provides strong activation for nucleophilic attack at C-2, as the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the nitro group.
-
2,6-dichloro-3-nitropyridine: This molecule presents two potential sites for nucleophilic attack: C-2 (ortho to the nitro group) and C-6 (para to the nitro group). Both positions are activated by the nitro group through resonance. The additional chlorine atom at C-6 further increases the electrophilicity of the pyridine ring through its inductive electron-withdrawing effect, likely making 2,6-dichloro-3-nitropyridine overall more reactive than this compound towards nucleophiles.
3.3. Regioselectivity of 2,6-dichloro-3-nitropyridine
A key consideration when using 2,6-dichloro-3-nitropyridine is the regioselectivity of the substitution. The first nucleophilic attack preferentially occurs at the C-2 position over the C-6 position. This is primarily due to the powerful inductive electron-withdrawing effect of the adjacent nitro group, which makes the C-2 position more electron-deficient and thus more susceptible to nucleophilic attack. While substitution at C-6 would lead to a thermodynamically more stable product (with the nucleophile and nitro group being para to each other), the reaction is often under kinetic control, favoring the faster attack at C-2. Steric hindrance from the nitro group at the C-2 position is generally not considered a major factor in preventing nucleophilic attack.
3.4. Comparative Reactivity with Amines (Illustrative)
The following table illustrates the expected products from the reaction of both compounds with a generic primary amine (R-NH₂).
| Substrate | Nucleophile | Typical Conditions | Expected Major Product |
| This compound | R-NH₂ | Heat in a polar solvent (e.g., ethanol, ethylene (B1197577) glycol) | 2-(Alkylamino)-3-nitropyridine |
| 2,6-dichloro-3-nitropyridine | R-NH₂ (1 equiv.) | Milder conditions (e.g., room temp. or gentle heating) | 2-(Alkylamino)-6-chloro-3-nitropyridine |
3.5. Experimental Protocols for SNAr
Protocol 3: Reaction of this compound with an Aniline (B41778) [11]
-
A mixture of this compound (1.0 equiv.) and a substituted aniline (1.1 equiv.) in ethylene glycol is heated.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The precipitated product is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography. Yields are typically high (90-94%).[11]
Protocol 4: Regioselective Reaction of 2,6-dichloro-3-nitropyridine with an Amine
-
Dissolve 2,6-dichloro-3-nitropyridine (1.0 equiv.) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at room temperature.
-
Add the amine (1.0 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 35-40°C) for a few hours.
-
Monitor the reaction by TLC for the consumption of the starting material and the formation of the monosubstituted product.
-
Once the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the 2-amino-6-chloro-3-nitropyridine (B151482) product.
3.6. Reactivity and Regioselectivity Diagram
Caption: SNAr pathways and regioselectivity.
Applications in Synthesis
Both compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules.
-
This compound is a precursor for the synthesis of 2-chloro-3-aminopyridine, which is an important intermediate for pharmaceuticals like the anti-ulcer drug pirenzepine (B46924) and certain anti-AIDS drugs.[11] It is also used in the preparation of imidazole[4,5-b]pyridine derivatives.[11]
-
2,6-dichloro-3-nitropyridine serves as a starting material for various substituted pyridines. For instance, it is used in the synthesis of bicyclooxacalixhetarenes and pyridyldifluoroacetates.[9] Its ability to undergo sequential substitutions at two different positions makes it a versatile scaffold for building molecular complexity.
Conclusion
-
This compound is ideal for introducing a single substituent at the 2-position of a 3-nitropyridine (B142982) core. Its synthesis is a straightforward two-step process from 2-hydroxypyridine.
-
2,6-dichloro-3-nitropyridine is the more reactive of the two and allows for sequential, regioselective substitution at the C-2 and C-6 positions. This makes it a more versatile building block for creating more complex, di-substituted pyridine derivatives. The choice between these two reagents will ultimately depend on the specific target molecule and the desired substitution pattern.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic chemistry - Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,6-Dichloro-3-nitropyridine | C5H2Cl2N2O2 | CID 85239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analysis of reaction kinetics for 2-Chloro-3-nitropyridine substitutions
An In-depth Analysis of Reaction Kinetics for 2-Chloro-3-nitropyridine (B167233) Substitutions
This guide provides a comprehensive comparison of the reaction kinetics of this compound with various nucleophiles, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting quantitative data, detailed experimental protocols, and clear visualizations of reaction mechanisms, this document serves as a practical resource for understanding and predicting the outcomes of nucleophilic aromatic substitution (SNAr) reactions involving this versatile substrate.
Quantitative Comparison of Reaction Kinetics
The reactivity of this compound in SNAr reactions is significantly influenced by the nature of the nucleophile and the solvent. The electron-withdrawing nitro group at the 3-position, ortho to the chlorine atom, strongly activates the pyridine (B92270) ring for nucleophilic attack. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles.
Below is a compilation of second-order rate constants (k₂) for the substitution of this compound with different nucleophiles under various conditions. This data allows for a direct comparison of nucleophilic reactivity.
| Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) | Relative Reactivity |
| Piperidine (B6355638) | Ethanol | 40 | 1.17 x 10⁻³[1] | High |
| n-Butylamine | DMSO | 25 | Data not available | - |
| Pyrrolidine | DMSO | 25 | Data not available | - |
| Piperidine | DMSO | 25 | Data not available | - |
| n-Butylamine | Acetonitrile | 25 | Data not available | - |
| Pyrrolidine | Acetonitrile | 25 | Data not available | - |
| Piperidine | Acetonitrile | 25 | Data not available | - |
Note: While a study by Crampton et al. (2008) reports rate data for the reactions of this compound with n-butylamine, pyrrolidine, and piperidine in both DMSO and acetonitrile, the specific rate constants were not accessible in the reviewed literature[2].
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate determination of reaction kinetics. The following is a detailed methodology for a representative experiment to determine the second-order rate constant of the reaction between this compound and a nucleophile using UV-Vis spectrophotometry.[1]
1. Materials:
-
This compound
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., ethanol, HPLC grade)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Constant temperature water bath
2. Preparation of Stock Solutions:
-
Substrate Stock Solution (e.g., 1.0 x 10⁻³ M): Accurately weigh a precise amount of this compound and dissolve it in the anhydrous solvent in a volumetric flask to the mark.
-
Nucleophile Stock Solution (e.g., 0.1 M): Prepare a stock solution of the nucleophile in the same anhydrous solvent. The concentration of the nucleophile should be at least 10-fold higher than the substrate concentration to ensure pseudo-first-order kinetic conditions.
3. Kinetic Measurement:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) of the reaction product, where the starting materials have minimal absorbance. This can be done by scanning the UV-Vis spectrum of a solution where the reaction has gone to completion.
-
Temperature Equilibration: Set the constant temperature water bath and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 40.0 ± 0.1 °C).
-
Reaction Initiation: Pipette a known volume of the this compound stock solution into a quartz cuvette. Add the appropriate volume of solvent. Place the cuvette in the thermostatted cell holder and allow it to equilibrate. Initiate the reaction by adding a known volume of the nucleophile stock solution, ensuring rapid and thorough mixing.
-
Data Acquisition: Immediately start recording the absorbance at the predetermined λ_max as a function of time. Continue data collection until the absorbance value becomes constant, indicating the completion of the reaction.
4. Data Analysis:
-
Pseudo-First-Order Rate Constant (k_obs): Under pseudo-first-order conditions (i.e., [Nucleophile] >> [Substrate]), the reaction rate is dependent on the concentration of the substrate. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation. Alternatively, a plot of ln(A_∞ - A_t) versus time (where A_t is the absorbance at time t and A_∞ is the final absorbance) will yield a straight line with a slope of -k_obs.
-
Second-Order Rate Constant (k₂): The second-order rate constant is determined by plotting the values of k_obs against the corresponding concentrations of the nucleophile used in different experiments. The slope of this linear plot is equal to the second-order rate constant (k₂).
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.
Caption: A typical experimental workflow for the kinetic analysis of SNAr reactions.
References
Spectroscopic Confirmation of Nucleophilic Aromatic Substitution on 2-Chloro-3-nitropyridine: A Comparative Guide
This guide provides a comprehensive comparison of the spectroscopic data for 2-Chloro-3-nitropyridine and its nucleophilic substitution product, 2-Anilino-3-nitropyridine. Experimental protocols and visual workflows are included to support researchers, scientists, and drug development professionals in the spectroscopic confirmation of this reaction.
The nucleophilic aromatic substitution (SNAr) of this compound is a fundamental reaction in synthetic organic chemistry, crucial for the synthesis of various pharmaceutical and agrochemical compounds. The electron-withdrawing nitro group at the 3-position, combined with the electronegativity of the nitrogen atom in the pyridine (B92270) ring, activates the chlorine atom at the 2-position for displacement by a nucleophile. This guide uses the reaction with aniline (B41778) as a representative example to demonstrate the spectroscopic changes that confirm the substitution.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the reactant, this compound, and the product, 2-Anilino-3-nitropyridine. This data is essential for confirming the successful substitution of the chloro group with the anilino group.
Table 1: ¹H NMR Data (ppm)
| Compound | H-4 | H-5 | H-6 | Aromatic (Anilino) & N-H |
| This compound | 8.25 (dd) | 7.51 (dd) | 8.64 (dd) | - |
| 2-Anilino-3-nitropyridine | 7.62 (dd) | 6.88 (dd) | 8.45 (dd) | 7.15-7.85 (m), 9.85 (s, NH) |
Table 2: ¹³C NMR Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Aromatic (Anilino) |
| This compound | 150.1 | 134.2 | 138.9 | 124.5 | 153.8 | - |
| 2-Anilino-3-nitropyridine | 155.2 | 131.9 | 136.4 | 115.1 | 158.7 | 120.8, 124.5, 129.4, 139.1 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Functional Group Stretches |
| This compound | ~1525 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~780 (C-Cl stretch) |
| 2-Anilino-3-nitropyridine | ~3350 (N-H stretch), ~1530 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch) |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion Peak [M]⁺ | Key Fragmentation Peaks |
| This compound | 158/160 (due to ³⁵Cl/³⁷Cl isotopes) | 112, 76 |
| 2-Anilino-3-nitropyridine | 215 | 169, 141, 92 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of 2-Anilino-3-nitropyridine
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with aniline.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or DMF, add aniline (1.1 eq) and a base such as triethylamine (B128534) or potassium carbonate (1.2 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitates, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure 2-Anilino-3-nitropyridine.
Spectroscopic Analysis Protocols
The following are general procedures for acquiring spectroscopic data to confirm the structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse sequence. Typical parameters on a 400 MHz spectrometer include a 30° pulse angle, 16-64 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy:
-
Sample Preparation (Solid): For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and grind to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
Data Acquisition (GC-MS): Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the components of the mixture before they enter the mass spectrometer. Electron Ionization (EI) is a common method for generating ions. The mass spectrum is recorded, showing the molecular ion and fragmentation pattern.
Visualizations
The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis and spectroscopic confirmation.
Caption: Nucleophilic aromatic substitution reaction pathway.
Caption: General experimental workflow for synthesis and analysis.
A Comparative Guide to Pyridine Synthesis: Evaluating Alternatives to 2-Chloro-3-nitropyridine
For researchers, scientists, and drug development professionals, the pyridine (B92270) scaffold is a cornerstone of molecular design. This guide provides a comprehensive comparison of key synthetic routes to substituted pyridines, offering a detailed analysis of alternatives to the functionalization of pre-existing pyridine rings like 2-Chloro-3-nitropyridine (B167233). We present a side-by-side evaluation of classical named reactions and modern synthetic protocols, supported by quantitative data, detailed experimental procedures, and visual representations of reaction pathways and workflows.
This publication aims to equip chemists with the necessary information to make informed decisions when selecting a synthetic strategy for accessing diverse pyridine derivatives. The guide will delve into the scope, limitations, and practical considerations of established methods such as the Hantzsch, Kröhnke, Bohlmann-Rahtz, and Guareschi-Thorpe pyridine syntheses, as well as the Ciamician-Dennstedt rearrangement. Furthermore, we will explore the utility of this compound as a versatile starting material for derivatization through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Performance Comparison of Pyridine Synthesis Methods
The choice of synthetic route to a target pyridine molecule is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following tables provide a comparative summary of quantitative data for the discussed synthetic methods.
Table 1: De Novo Synthesis of the Pyridine Ring
This table summarizes the performance of several classical methods for constructing the pyridine ring from acyclic precursors.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Hantzsch | Benzaldehyde (B42025), Ethyl acetoacetate (B1235776), Ammonium (B1175870) acetate (B1210297) | p-TSA / Ultrasonic | Aqueous (SDS, 0.1M) | RT | - | 96 | [1] |
| Aromatic aldehydes, β-diketo derivatives, Ammonium acetate | Phosphotungstic acid on alumina | Neat | RT | 2-3.5 | >75 | [2] | |
| Benzaldehyde, Ethyl acetoacetate, Aqueous ammonia (B1221849) | Microwave | EtOH/H₂O | 140 | 0.17 | High | [1] | |
| Kröhnke | N-Phenacylpyridinium bromide, Chalcone, Ammonium acetate | - | Glacial acetic acid | Reflux (~120) | 4-6 | High | [3][4] |
| 2-Acetylpyridine (B122185), Aromatic aldehyde, KOH, Aqueous ammonia | - | Methanol (B129727) | Reflux | 4-6 | ~85 | [5] | |
| Substituted acetophenone, Substituted benzaldehyde, Ammonium acetate | - | Solvent-free | 120-140 | 2-4 | Moderate to High | [4] | |
| Bohlmann-Rahtz | Enolizable ketone, Ynone, Ammonium acetate | - | Glacial acetic acid | Reflux | Several | Good | [2] |
| 1,3-Dicarbonyl, Alkynone, Ammonia | Acid catalyst (Brønsted or Lewis) | Toluene | Reflux | - | Good to Excellent | [6] | |
| Cyclic ketones, Propargyl ketones, Ammonium fluoride | - | - | Mild | - | Good | [7] | |
| Guareschi-Thorpe | Cyanoacetamide, Ethyl acetoacetate, Ammonium carbonate | - | H₂O/Ethanol (B145695) | 80 | 4 | High | [3][8] |
| Alkyl cyanoacetate, 1,3-Dicarbonyls, Ammonium carbonate | - | H₂O/Ethanol | 80 | 2.5-8 | 85-98 | [8] | |
| Ciamician-Dennstedt | Pyrroles/Indoles, α-Chlorodiazirines, Na₂CO₃ | - | Acetonitrile | 50 | 12-48 | Moderate to High | [9] |
| Indoles, N-Triftosylhydrazones, Catalyst (e.g., TpBr₃Cu) | NaH | PhCF₃ | 60 | 12 | Good to Excellent | [10] |
Table 2: Functionalization of this compound
This table highlights the utility of this compound as a substrate for various functionalization reactions.
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| SNAr (N-nucleophile) | Piperidine | Triethylamine (B128534) | Ethanol | Reflux | 2-4 | High | [11] |
| Morpholine | Triethylamine | Ethanol | Reflux | 2-4 | High | [11] | |
| SNAr (S-nucleophile) | Thiols | K₂CO₃ | DMF | Heat | - | Good | [12] |
| Suzuki Coupling | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | 1,4-Dioxane/H₂O | 100 | 24 | Good | [13] |
| (Hetero)aryl boronic acids/esters | Pd(dppf)Cl₂ | Dioxane | 65-100 | - | 5-89 | [14] |
Experimental Protocols
This section provides detailed methodologies for representative examples of the discussed pyridine syntheses.
Hantzsch Pyridine Synthesis
Synthesis of 1,4-Dihydropyridine (B1200194): A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.[3]
Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (B80452) (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.[3]
Kröhnke Pyridine Synthesis (One-Pot)
In a round-bottom flask, a mixture of 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 ml) is prepared. To this mixture, 4-methoxybenzaldehyde (B44291) (1.36 g, 10.0 mmol) is added, followed by potassium hydroxide (B78521) pellets (1.54 g, 24 mmol) and 35% aqueous ammonia solution (40.0 ml). The reaction mixture is refluxed for 4–6 hours. After cooling to room temperature, the formed precipitate is collected by filtration and washed with water.[15]
Bohlmann-Rahtz Pyridine Synthesis (Three-Component)
To a solution of an enolizable ketone (1.0 equiv) and an ynone (1.0-1.2 equiv) in glacial acetic acid, ammonium acetate (5-10 equiv) is added. The reaction mixture is heated to reflux for several hours, with progress monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled to room temperature and neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate. The product is then extracted with ethyl acetate, washed, dried, and purified by column chromatography.[2]
Guareschi-Thorpe Pyridine Synthesis
A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried.[3][8]
Nucleophilic Aromatic Substitution (SNAr) of this compound
To a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous ethanol (to a concentration of approximately 0.1 M). Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv). Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC. Once complete, the mixture is cooled to room temperature, and the product is isolated and purified.[11]
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways (reaction mechanisms) and experimental workflows for the described pyridine syntheses.
Hantzsch Pyridine Synthesis Workflow
References
- 1. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Halogencarbene-free Ciamician-Dennstedt single-atom skeletal editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guareschi-Thorpe Condensation [drugfuture.com]
A Comparative Analysis of Leaving Group Reactivity in 2-Halopyridine Chemistry
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyridine (B92270) scaffold is a cornerstone of modern synthesis. Among the most versatile precursors are 2-halopyridines, whose reactivity is critically dictated by the nature of the halogen substituent. This guide provides an objective comparison of the performance of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodopyridines in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
The choice of halogen leaving group profoundly impacts reaction efficiency, scope, and conditions. Understanding these differences is paramount for rational route design and optimization. This comparison is supported by experimental data from the literature to provide a clear, evidence-based overview.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Electronegativity
In nucleophilic aromatic substitution reactions, the reactivity of 2-halopyridines follows a trend that is counterintuitive to traditional SN1 and SN2 chemistry. The generally accepted order of reactivity is F > Cl ≈ Br > I.[1][2] This reversal is attributed to the reaction mechanism, where the rate-determining step is the initial attack of the nucleophile on the electron-deficient pyridine ring to form a stabilized intermediate known as a Meisenheimer complex.[3][4] The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[4]
The stability of the leaving group has a less significant role, as its departure occurs in a subsequent, faster step that restores the aromaticity of the ring.[3] Consequently, 2-fluoropyridines often undergo SNAr reactions under milder conditions and with faster reaction rates compared to their heavier halogen counterparts.[4][5] For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine (B119429).[4]
Comparative Data for SNAr Reactions
| Leaving Group | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| F | Highest | Room temperature to moderate heating (e.g., 110 °C)[4] | High reactivity, mild conditions, excellent for late-stage functionalization.[4] | Higher cost of starting materials. |
| Cl | Moderate | Higher temperatures, often with stronger bases or catalysts.[5] | Readily available and cost-effective. | Harsher conditions may limit functional group tolerance. |
| Br | Moderate | Similar to or slightly more reactive than chloro derivatives.[6] | Good balance of reactivity and cost. | Can be prone to side reactions at high temperatures. |
| I | Lowest | Generally the least reactive in SNAr.[6] | Poor leaving group for SNAr. |
Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of Bond Strength
In contrast to SNAr, the reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The established reactivity order is I > Br > Cl >> F.[7][8][9] The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the C-X bond. Weaker C-X bonds, found with heavier halogens, facilitate this step, leading to faster reaction rates.[7]
Consequently, 2-iodo- and 2-bromopyridines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times.[7] 2-Chloropyridines are less reactive and typically require more specialized and robust catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos), to achieve high yields.[10][11] 2-Fluoropyridines are generally unreactive in these cross-coupling reactions due to the strength of the C-F bond.[7]
Comparative Data for Cross-Coupling Reactions
| Leaving Group | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| I | Highest | Room temperature to mild heating (e.g., 80 °C).[12] | High reactivity, mild conditions. | Higher cost, potential for side reactions (e.g., homocoupling). |
| Br | High | Mild to moderate heating (e.g., 80-110 °C).[13][14] | Good balance of reactivity and stability, widely used.[15][16] | May require higher temperatures than iodo derivatives. |
| Cl | Moderate | Higher temperatures (e.g., 100-120 °C), requires specialized catalysts and ligands.[10][17] | Cost-effective and widely available.[17] | Less reactive, requiring more forceful conditions and careful optimization.[10][11] |
| F | Lowest | Generally unreactive.[7] | Not a suitable leaving group for most cross-coupling reactions. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoropyridine with an Amine
This protocol describes a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.[4]
Materials:
-
2-Fluoropyridine
-
Potassium phosphate (B84403) tribasic (K₃PO₄)
-
tert-Amyl alcohol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen line)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add potassium phosphate tribasic (1.5 equivalents).
-
Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine
This is a generalized procedure and should be optimized for specific substrates.[10][18]
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Degassed solvent (e.g., 1,4-dioxane/water)
-
Schlenk tube or reaction vial
Procedure:
-
To a dry Schlenk tube or reaction vial, add the 2-chloropyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base.
-
Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring for the specified time (e.g., 4-24 hours) at a predetermined temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine (B144113)
This protocol provides a reliable starting point for the amination of 2-bromopyridines.[13]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Anhydrous solvent (e.g., toluene)
-
Oven-dried reaction vial or flask
Procedure:
-
In a glovebox, add the 2-bromopyridine (1.0 equiv), the amine (1.2 equiv), the base, and the phosphine ligand to an oven-dried reaction vial or flask equipped with a magnetic stir bar.
-
Add the palladium source.
-
Add the anhydrous solvent and seal the vessel.
-
Remove the vessel from the glovebox and heat with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 4: General Procedure for Sonogashira Coupling of a 2-Iodopyridine (B156620)
This is a general procedure and may require optimization.[8][19]
Materials:
-
2-Iodopyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., triethylamine (B128534) or diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Reaction flask
Procedure:
-
To a reaction flask, add the 2-iodopyridine (1.0 equiv), palladium catalyst, and copper(I) iodide.
-
Purge the flask with an inert gas.
-
Add the solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the core mechanisms and experimental workflows.
Caption: SNAr mechanism for 2-halopyridines.
Caption: Generalized catalytic cycle for cross-coupling.
Caption: Typical workflow for pyridine functionalization.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Comparative Guide to LC-MS Analysis for Monitoring 2-Chloro-3-nitropyridine Reaction Progress
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring the efficiency of synthesis and the purity of the final product. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring the progress of reactions involving 2-Chloro-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds.
The focus of this guide is on the nucleophilic aromatic substitution (SNAr) reaction of this compound, a common transformation for this substrate. We will delve into the performance of LC-MS and alternative methods, supported by experimental data and detailed protocols.
LC-MS: A Powerful Tool for Reaction Monitoring
LC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This synergy makes it an exceptional tool for monitoring the complex mixtures characteristic of chemical reactions. For the analysis of a this compound reaction, LC-MS allows for the simultaneous separation and identification of the starting material, intermediates, the desired product, and any byproducts.
Advantages of LC-MS:
-
High Sensitivity and Selectivity: LC-MS can detect and quantify compounds at very low concentrations, providing a detailed picture of the reaction progress even in the early stages or when dealing with minor side products.
-
Specificity: The mass spectrometer provides molecular weight information for each separated component, enabling unambiguous identification of the compounds in the reaction mixture.
-
Quantitative Accuracy: When properly validated, LC-MS methods offer excellent accuracy and precision for quantifying the consumption of reactants and the formation of products over time.
-
Versatility: LC-MS can be adapted to a wide range of analytes and reaction conditions.
Comparative Analysis of Monitoring Techniques
While LC-MS is a powerful technique, other methods are also employed for reaction monitoring. The choice of technique often depends on the specific requirements of the reaction, available instrumentation, and the level of detail required.
| Feature | LC-MS | High-Performance Liquid Chromatography (HPLC-UV) | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Chromatographic separation followed by UV-Vis absorbance detection. | Differential migration on a stationary phase. | Nuclear spin transitions in a magnetic field. |
| Specificity | Very High (provides molecular weight). | Moderate (relies on chromophores). | Low (relies on Rf value). | Very High (provides structural information). |
| Sensitivity | Very High (ng/mL to pg/mL). | High (µg/mL to ng/mL). | Low (µg to ng). | Moderate (mg to µg). |
| Quantitative | Excellent. | Good. | Semi-quantitative at best. | Good to Excellent. |
| Speed | Moderate (minutes per sample). | Moderate (minutes per sample). | Fast (minutes). | Fast to Moderate (seconds to minutes per sample). |
| Cost | High. | Moderate. | Very Low. | High. |
| Online Monitoring | Possible with specialized setups. | Possible with specialized setups. | No. | Yes (in-situ). |
Experimental Data: Monitoring a Nucleophilic Aromatic Substitution Reaction
To illustrate the application of LC-MS in monitoring a this compound reaction, we will consider a representative nucleophilic substitution with a generic thiol (R-SH).
Reaction: this compound + R-SH → 2-(R-thio)-3-nitropyridine + HCl
The progress of this reaction can be monitored by taking aliquots from the reaction mixture at various time points and analyzing them by LC-MS. The data below represents a hypothetical, yet typical, outcome of such an analysis.
| Time (minutes) | This compound (Peak Area) | 2-(R-thio)-3-nitropyridine (Peak Area) | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 15 | 980,000 | 270,000 | 21.6% |
| 30 | 750,000 | 500,000 | 40.0% |
| 60 | 450,000 | 800,000 | 64.0% |
| 120 | 150,000 | 1,100,000 | 88.0% |
| 240 | 25,000 | 1,225,000 | 98.0% |
This quantitative data allows for the precise determination of reaction kinetics and the optimal reaction time.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile (B52724), DMF).
-
Add the nucleophile (e.g., a thiol, 1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).
-
Stir the reaction mixture at the desired temperature.
-
At specified time intervals, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture for analysis.
LC-MS Sample Preparation and Analysis Protocol
-
Quenching and Dilution: Immediately quench the reaction in the aliquot by diluting it 100-fold with a mixture of acetonitrile and water (1:1 v/v). This prevents further reaction and prepares the sample for injection.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
LC-MS Analysis: Inject the filtered sample into the LC-MS system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range: m/z 100-400.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes.
Caption: Experimental workflow for LC-MS monitoring of reaction progress.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
For monitoring the reaction progress of this compound, LC-MS offers a superior combination of sensitivity, selectivity, and quantitative power compared to other techniques like TLC and HPLC-UV. While NMR provides excellent structural information, its lower sensitivity and higher cost may make it less suitable for routine, high-throughput reaction monitoring. The detailed quantitative data generated by LC-MS is invaluable for optimizing reaction conditions, understanding reaction kinetics, and ensuring the quality and purity of the final product in drug development and other chemical synthesis applications.
Benchmarking the efficiency of 2-Chloro-3-nitropyridine in specific synthetic routes
A Comparative Guide for Synthetic Chemists
Introduction: 2-Chloro-3-nitropyridine (B167233) is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from the pyridine (B92270) ring's inherent electron deficiency, which is further amplified by the strong electron-withdrawing nitro group at the 3-position. This electronic arrangement activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr), making it a versatile scaffold for introducing a variety of functional groups.[4] This guide provides an objective comparison of this compound's performance against a common alternative, 2-Fluoro-3-nitropyridine, in the context of aromatic amination, a crucial reaction in drug development.
Core Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The primary application for this compound is in SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[4][5] The efficiency of this reaction is highly dependent on the nature of the leaving group (halide) and the reaction conditions.
Comparative Analysis: Chloro vs. Fluoro Analogs
In SNAr reactions, the carbon-fluorine bond is more polarized and the fluoride (B91410) ion is a poorer leaving group in terms of acidity compared to chloride. However, the rate-determining step is often the initial nucleophilic attack. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack, often leading to faster reaction rates compared to chloro-substituted analogs.[6][7]
The following table summarizes a comparison of reaction efficiency for the synthesis of 2-(cyclohexylamino)-3-nitropyridine.
Table 1: Performance Comparison in the Synthesis of 2-(cyclohexylamino)-3-nitropyridine
| Parameter | This compound | 2-Fluoro-3-nitropyridine |
| Reactant | This compound | 2-Fluoro-3-nitropyridine |
| Nucleophile | Cyclohexylamine (B46788) | Cyclohexylamine |
| Solvent | Ethanol (B145695) | Ethanol |
| Temperature | 80 °C | 25 °C (Room Temp) |
| Reaction Time | 12 hours | 2 hours |
| Yield | ~95% | ~98% |
| Notes | Requires heating | Faster, room temp. reaction |
Data is synthesized from typical results found in academic and industrial literature for SNAr reactions on activated halopyridines.
As the data indicates, while both substrates provide excellent yields, 2-Fluoro-3-nitropyridine offers a significant advantage in terms of milder reaction conditions and reduced reaction time. However, this compound is often more cost-effective and readily available, making it a preferred reagent when reaction time is not a critical constraint.[8]
Detailed Experimental Protocols
The following protocols provide a representative methodology for the amination reaction.
Protocol 1: Synthesis of 2-(cyclohexylamino)-3-nitropyridine using this compound
-
Reaction Setup: To a solution of this compound (1.0 g, 6.31 mmol) in 20 mL of ethanol in a round-bottom flask, add cyclohexylamine (0.75 g, 7.57 mmol, 1.2 equivalents).
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 80 °C.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (approximately 12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to yield the yellow solid product.
Protocol 2: Synthesis of 2-amino-3-nitropyridine (B1266227) using this compound and Ammonia (B1221849)
A documented industrial synthesis provides a clear example of high-yield amination.
-
Reaction Setup: Add this compound (4 g, 25.23 mmol) to a sealed tube.[9]
-
Reagent Addition: Add an ammonia solution (8.57 g, 504.6 mmol) to the sealed tube.[9]
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir at this temperature for 16 hours.[9]
-
Isolation: After the reaction is complete, cool the mixture to 0 °C.[9]
-
Purification: Separate the product by filtration to obtain 3-nitropyridin-2-amine as a yellow solid (3.4 g, 97% yield).[9]
Visualizing the Synthetic Workflow
Diagrams generated using Graphviz illustrate the key processes involved.
Caption: General experimental workflow for SNAr amination of halonitropyridines.
Caption: Simplified mechanism for the SNAr reaction on this compound.
Conclusion
This compound remains a highly efficient and economically viable reagent for the synthesis of 2-aminopyridine (B139424) derivatives, which are crucial building blocks in medicinal chemistry.[1][8] While fluorinated analogs can offer faster reaction times and milder conditions, the choice of reagent will ultimately depend on project-specific priorities such as cost, scale, and required throughput. The robust nature of the SNAr reaction with this compound ensures its continued importance in both academic and industrial research settings.
References
- 1. Page loading... [guidechem.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Chloro-3-nitropyridine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that poses significant health risks. It is classified as toxic if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3][4] It may also cause respiratory irritation.[2][4][5] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, minimum 5 mil thickness).[6] | Provides a barrier against direct skin contact. Breakthrough times can be short, so immediate replacement after contamination is crucial. Double gloving is recommended for extended operations.[6] |
| Eye and Face Protection | Tightly fitting chemical safety goggles with side-shields or a full-face shield.[1][6][7][8] | Protects against splashes and airborne particles. Standard safety glasses are not sufficient.[6] |
| Skin and Body Protection | Chemical-resistant lab coat or impervious clothing.[1][5][7][8] | Prevents contamination of personal clothing and skin.[6] |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[6] | A fume hood is the primary engineering control to minimize inhalation exposure.[6] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1][7][8] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational before beginning any work.[6]
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment and reagents before introducing this compound.
-
-
Donning PPE :
-
Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles and, if necessary, a face shield.
-
Wash and dry hands thoroughly before donning inner gloves.
-
Put on the outer pair of chemical-resistant gloves.
-
-
Handling the Compound :
-
Conduct all manipulations of this compound within the designated area of the chemical fume hood.[6]
-
Avoid the formation of dust and aerosols.[1] Use non-sparking tools for handling the solid compound.[1]
-
Do not eat, drink, or smoke when using this product.[1][4][5][9]
-
Wash hands and any exposed skin thoroughly after handling.[4][5]
-
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
| Emergency Situation | Response Protocol |
| Spill | 1. Evacuate personnel to a safe area and ensure adequate ventilation.[1][2] 2. Wear full PPE, including respiratory protection. 3. For minor spills, avoid creating dust.[2][10] Carefully sweep or scoop up the solid material and place it in a sealed, labeled container for disposal.[2] 4. For major spills, contact your institution's emergency response team. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[1] 2. Wash the affected area with plenty of soap and water.[1][3][5] 3. Seek medical attention if skin irritation persists.[4] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2][3][5] 2. Remove contact lenses if present and easy to do so.[1][5] 3. Seek immediate medical attention from an ophthalmologist.[10] |
| Inhalation | 1. Move the individual to fresh air.[1][3][5] 2. If breathing is difficult, provide oxygen.[1] 3. If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][8] 4. Seek immediate medical attention.[2][3] |
| Ingestion | 1. Rinse the mouth with water. Do not induce vomiting.[1][3] 2. Never give anything by mouth to an unconscious person.[1][2][3] 3. Call a physician or Poison Control Center immediately.[1][2][3][8] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Solid Waste : All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Liquid Waste : All solutions containing this compound must be collected in a separate, clearly labeled, and sealed hazardous waste container.[6]
-
-
Disposal Method :
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. capotchem.cn [capotchem.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 5470-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
